Product packaging for Xylenes(Cat. No.:CAS No. 1330-20-7)

Xylenes

Cat. No.: B1142099
CAS No.: 1330-20-7
M. Wt: 106.16
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Description

Xylenes (IUPAC name: dimethylbenzene) are a group of three toxic, flammable, isomeric aromatic hydrocarbons with the formula C 8 H 10 , derived from the substitution of two hydrogen atoms with methyl groups on a benzene ring . These isomers—ortho-xylene, meta-xylene, and para-xylene—are typically found together in commercial mixtures, often referred to as "xylol" or "mixed this compound," which may also contain ethylbenzene . This high-purity reagent appears as a clear, colorless liquid with a characteristic sweet, aromatic odor and is practically insoluble in water but mixes readily with most organic solvents . In industrial and materials science research, this compound serve as a critical solvent due to its excellent solvency power, moderate evaporation rate, and chemical stability . It is extensively used in the formulation and thinning of paints, varnishes, lacquers, and rubber cements, where it provides optimal working time and flawless film formation . Its strong degreasing properties make it a valuable cleaning agent for precision cleaning of tools, machinery, and surfaces such as steel and silicon wafers prior to manufacturing or analysis . Furthermore, it acts as a key solvent in the printing industry for flexographic and gravure inks, ensuring proper adhesion and drying characteristics . In laboratory and specialized research contexts, this compound are indispensable. In histology and pathology, it is the most widely used clearing agent for tissue processing, enabling the dehydration and paraffin infiltration necessary for microtomy . It is also routinely used as a dewaxing agent for microscope slides prior to staining, contributing to brilliantly clear histological samples . In dental research, its properties are leveraged to dissolve gutta percha during endodontic retreatment studies . The primary mechanism of action of this compound, particularly relevant to toxicological research, is its depressant effect on the central nervous system (CNS). This neurotoxicity is attributed to the liposolubility of this compound in the neuronal membrane, which is suggested to disrupt the function of essential membrane proteins . Its high vapor pressure facilitates rapid absorption through inhalation, with systemic metabolism occurring primarily in the liver, where it is oxidized to methylhippuric acids and excreted in the urine . This product is designated For Research Use Only (RUO) . It is strictly intended for use in controlled laboratory or industrial research settings. It is not for diagnostic, therapeutic, or household use, and is absolutely not intended for personal consumption or use. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₁₀ B1142099 Xylenes CAS No. 1330-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-xylene
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InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
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InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID3021807
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Molecular Weight

106.16 g/mol
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Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
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Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
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Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
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Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
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CAS No.

95-47-6
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Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
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Advanced Synthesis and Production Methodologies for Xylenes

Catalytic Reforming Processes for Xylenes Production

Catalytic reforming is a widely used refinery process to convert low-octane naphthas into high-octane reformates rich in aromatic hydrocarbons, including benzene (B151609), toluene (B28343), and this compound (BTX). wikipedia.org The production of this compound from heavy reformates, which contain C9+ aromatics like trimethylbenzenes (TMBs) and methyl ethyl benzenes (MEBs), is an increasingly important process in integrated refinery-petrochemical complexes. acs.orgmdpi.comfigshare.comdoi.org This conversion involves complex reaction networks designed to transform heavier aromatics into the desired C8 xylene isomers. acs.orgmdpi.comfigshare.com

Heavy Reformate Conversion to this compound: Process Chemistry and Reaction Networks

The conversion of heavy reformates to this compound involves a series of complex reactions, including dealkylation, transalkylation, disproportionation, and isomerization. mdpi.com These reactions can occur sequentially and/or simultaneously. mdpi.com

A simplified five-reaction network has been proposed for kinetic modeling of heavy reformate conversion over certain catalysts. mdpi.com This network includes:

Dealkylation of MEBs to form toluene. mdpi.com

Disproportionation of TMBs to form tetramethylbenzenes (TeMBs) and this compound. mdpi.com

Transalkylation of toluene and TMBs to form this compound. mdpi.com

Paring reaction of TeMBs to form toluene. mdpi.com

Dealkylation of MEBs to form this compound. mdpi.com

More elaborate reaction networks, consisting of a larger number of pseudo-components and reactions (e.g., 18 pseudo-components and 39 reactions), have also been applied for designing reactors for upgrading heavy reformates to this compound. doi.org These detailed networks account for various transalkylation, disproportionation, and hydrodealkylation reactions. mdpi.com

The composition of the heavy reformate feed significantly impacts the reaction outcomes. acs.orgfigshare.com For example, a heavy reformate feedstock might contain a high percentage of TMBs and MEBs. mdpi.com Studies have shown that the conversion of MEBs can be significantly higher than that of TMBs. mdpi.com The selectivity to this compound in heavy reformate conversion can be relatively high, although it may not change substantially with variations in reaction time or temperature within certain ranges. mdpi.com

Catalyst Design and Engineering in this compound Production

The catalytic process for heavy reformate conversion into this compound is significantly influenced by the type and topology of the zeolite catalyst, as well as the strength of its acid sites. mdpi.com Catalyst design focuses on achieving not only activity but also selectivity and stability. mdpi.com

Zeolites are crystalline microporous silicate (B1173343) materials widely used as catalysts in xylene production due to their shape-selective properties and tunable acidity. fossee.inacs.orgresearchgate.net The pore size and acid site distribution of zeolites, such as ZSM-5, are crucial for controlling product selectivity, particularly for para-xylene. researchgate.netresearchgate.net

Incorporating various metals into zeolite catalysts can further influence product selectivity and yield. acs.orgfigshare.com For instance, nickel is a preferred metal for incorporation into ZSM-5 type isomerization catalysts, often added after the zeolite is incorporated into a matrix, such as alumina, to provide mechanical strength. google.com The presence of metal sites in the vicinity of the zeolite is considered essential. google.com

Catalyst deactivation is a significant challenge in xylene production processes. Common deactivation mechanisms include poisoning, fouling (due to coke deposition), thermal degradation, formation of vapor compounds, solid-solid reactions, and attrition. dicp.ac.cnresearchgate.net

Coke deposition is a frequent cause of deactivation, blocking pores and covering active sites. dicp.ac.cnresearchgate.net This can lead to a loss in catalytic activity and product selectivity. dicp.ac.cn While coking is often reversible through regeneration, the regeneration process itself can sometimes cause permanent damage, such as sintering and dealumination, particularly if "hot-spots" occur due to the exothermic nature of coke combustion. researchgate.net

Strategies for catalyst regeneration aim to remove deposited coke and restore catalytic activity. dicp.ac.cn Oxidation, using agents like air, ozone, or oxynitride, is a common regeneration method. dicp.ac.cn Gasification with carbon dioxide or water steam, and hydrogenation with hydrogen, are also explored methods. dicp.ac.cn The effectiveness of a regeneration method depends on the catalyst type, deactivation mechanism, and regeneration conditions. dicp.ac.cn

Zeolite Catalysts and Metal Incorporation Effects

Kinetic Modeling of this compound Production Reactions

Kinetic modeling is essential for understanding, designing, and optimizing xylene production processes. acs.orgfigshare.commedwinpublishers.com Models are developed based on proposed reaction mechanisms and networks to predict reaction rates and product distributions as a function of various parameters like temperature, pressure, and reactant concentrations. acs.orgmdpi.commedwinpublishers.comresearchgate.net

Langmuir-Hinshelwood-Hougen-Watson (LHHW) rate expressions are often used in mechanistic kinetic models for reactions like the alkylation of toluene with methanol (B129727). medwinpublishers.commedwinpublishers.com These models consider the adsorption of reactants on active catalyst sites, surface reactions of adsorbed species, and desorption of products. medwinpublishers.commedwinpublishers.com The rate-determining step is a critical aspect identified through kinetic studies. medwinpublishers.commedwinpublishers.com

Kinetic models for heavy reformate conversion often employ power-law models applied to defined reaction networks. mdpi.com The complexity of the feedstock necessitates models that account for numerous pseudo-components and reactions. doi.org Validation of these models involves comparing predicted product compositions and conversion rates with experimental data. mdpi.commedwinpublishers.commedwinpublishers.com

Research findings from kinetic studies can include estimated kinetic parameters, activation energies, and enthalpies of adsorption. medwinpublishers.commedwinpublishers.com These parameters are valuable for sizing reactors and conducting optimization studies. medwinpublishers.commedwinpublishers.com

Here is an example of experimental data that could be used in kinetic modeling studies for heavy reformate conversion, showing the conversion of MEBs and TMBs and xylene yield at different temperatures and reaction times: mdpi.com

Temperature (°C)Reaction Time (s)MEB Conversion (wt%)TMB Conversion (wt%)Xylene Yield (wt%)
300515.05.019.1
3001025.010.022.5
3002035.015.025.8
350525.010.022.5
3501035.015.025.8
3502045.020.029.1
400535.015.025.8
4001045.020.029.1
4002055.032.527.4

Toluene Methylation Processes for this compound Synthesis

Toluene methylation, the alkylation of toluene with methanol, is considered a promising route for the production of para-xylene (PX), a high-value xylene isomer. researchgate.netfossee.inacs.orgacs.org This process can theoretically produce a higher yield of p-xylene (B151628) compared to other methods like disproportionation and transalkylation. acs.org

The reaction typically occurs over acidic catalysts, particularly zeolites like ZSM-5, zeolite Beta, and silicaaluminophosphates (SAPO). researchgate.netfossee.ingoogle.com Modified ZSM-5 zeolites are frequently explored to enhance para-xylene selectivity by precisely controlling pore size and acid site distribution. researchgate.netresearchgate.netacs.orggoogle.com Deactivating external acid sites and reducing pore openings are common strategies to hinder undesirable isomerization of p-xylene and favor its formation as the kinetically preferred product. nih.gov

While toluene methylation offers advantages, challenges include developing efficient catalysts that maintain high activity and para-selectivity while resisting deactivation, primarily due to coke formation from methanol conversion. acs.org Mass transfer limitations also play a vital role in catalyst and process design. acs.org

Research in toluene methylation focuses on catalyst modifications, such as incorporating inorganic agents (e.g., boron, phosphorus, magnesium compounds), surface silylation, tuning crystal sizes, and pre-coking. nih.gov Studies have shown that factors like feed ratio, diluents, temperature, and pressure can influence PX selectivity. acs.org Lower reaction temperatures can be advantageous for increasing PX selectivity, as the activation energies for methylation may be higher than those for PX isomerization. acs.org

For example, research has demonstrated that PX selectivity can be significantly increased by decreasing the pore volume of P-modified zeolites. acs.org However, reducing the pore volume too much can lead to a decrease in selectivity. acs.org

The thermodynamic equilibrium composition of this compound from toluene methylation is typically around 25 mole% ortho-, 50 mole% meta-, and 25 mole% para-xylene at approximately 500 °C. google.com Achieving significantly higher than equilibrium concentrations of p-xylene requires catalysts with shape-selective properties. google.com

Here is an example illustrating the potential impact of catalyst modification on para-xylene selectivity in toluene methylation:

Catalyst TypeToluene Conversion (%)Para-Xylene Selectivity (%)
Unmodified ZSM-516.430.0
P-modified Zeolite A-97.0
P-modified Zeolite B-87.0

Catalyst deactivation in toluene methylation is often attributed to coke precursors derived from methanol conversion. acs.org Research explores strategies to mitigate this deactivation and improve catalyst stability. acs.orgnih.gov

Sustainable Technologies and Green Chemistry Approaches in this compound Manufacturing

The chemical industry faces a significant challenge in transitioning to greener, more sustainable manufacturing processes that minimize waste and avoid hazardous materials. royalsocietypublishing.org This involves a shift from traditional efficiency metrics, like chemical yield, to valuing the replacement of fossil resources with renewable raw materials and waste elimination. royalsocietypublishing.org The petrochemical industry, a major source of pollution, presents clear targets for green chemistry and sustainable engineering research aimed at developing sustainable chemical production technologies. rsc.org

One area of focus is the selective synthesis of p-xylene from renewable raw materials. chemeurope.com A green and sustainable approach involves a heterogeneously catalyzed "three-in-one" reaction in a continuous flow system. This process utilizes biologically derived 2,5-dimethylfuran (B142691) (DMF) and acrylic acid (AA) through a Diels-Alder cycloaddition, followed by dehydration and decarboxylation to produce p-xylene. chemeurope.com This method yields a product mixture containing 83% p-xylene and 17% 2,5-dimethylbenzoic acid (DMBA), which can be easily separated. chemeurope.com Such approaches enable the future synthesis of green, sustainable, and biodegradable polymers, potentially replacing fossil fuel-based packaging materials and fibers. chemeurope.com

Another example of green chemistry in this domain is the production of bio-derived polyethylene (B3416737) terephthalate (B1205515) (PET) as a direct replacement for fossil PET. This technology involves producing 5-chloromethylfurfural (B124360) from biomass and subsequently converting it to 1,4-xylene, which then follows the traditional process for polyester (B1180765) production. rsc.org This "drop-in" replacement offers the same material properties as conventional PET but with enhanced sustainability. rsc.org

Green chemistry principles also emphasize developing alternative reaction conditions that improve yield, save energy, and minimize waste, including techniques like using water as a solvent and catalytic reactions. cuestionesdefisioterapia.com

Process Optimization and Reactor Engineering for Enhanced this compound Yield

Optimizing the production of this compound from feedstocks like heavy reformates is crucial in integrated refinery-petrochemical complexes. acs.org This involves understanding process chemistry, reaction networks, catalysis, and reactor types. acs.org Factors such as reformate feed composition, catalyst design (particularly zeolite catalysts and their modifications), process parameters, reaction kinetics, and thermodynamic constraints all influence conversion and product distribution. acs.orgfigshare.com Catalyst deactivation and regeneration strategies are also important considerations. acs.orgfigshare.com

Simulated Moving Bed Reactors (SMBR) are being explored for p-xylene production, combining separation and isomerization to overcome thermodynamic equilibrium limitations and achieve higher yields. researchgate.net A dual-bed SMBR system, for instance, can integrate with a crystallization unit for further purification of a p-xylene rich extract. researchgate.net Dynamic optimization methods can be applied to determine optimal adsorbent/catalyst proportions within the reactor to balance p-xylene production and adsorption. researchgate.net Optimization of SMBR units through successive simulations can lead to improved productivity and reduced desorbent consumption. researchgate.net

Furthermore, optimized membrane-assisted thermally coupled reactors are proposed for the simultaneous production of this compound and pure hydrogen. researchgate.net This configuration integrates exothermic transalkylation and endothermic methylcyclohexane (B89554) dehydrogenation, using a hydrogen perm-selective membrane to separate hydrogen. researchgate.net Optimization of such reactors using algorithms like Differential Evolution can enhance aromatic yield and improve the conversion of specific xylene isomers. researchgate.net

Continuous-flow nitration processes for producing nitro-xylenes also demonstrate the application of process optimization to enhance yield and reduce impurities. mdpi.com Studies have investigated the effects of parameters such as temperature, acid ratios, concentration, flow rate, and residence time to achieve high product yields and minimize unwanted byproducts. mdpi.com

Continuous Suspension Crystallization for Para-Xylene Separation and Optimization

Continuous suspension crystallization is a widely adopted method for separating para-xylene from xylene mixtures due to its efficiency, flexibility, and ability to achieve high purity. acs.orgmdpi.com This process relies on the difference in freezing points among xylene isomers, where p-xylene, having the highest melting point, crystallizes first upon cooling. sciencemadness.org

Optimizing the continuous suspension crystallization process for p-xylene separation involves understanding and controlling factors such as operating temperature, residence time, and cooling strategy, which impact product yield and particle size distribution. mdpi.comsciencemadness.orgacs.org Experimental studies using multi-stage continuous suspension crystallization can investigate the effects of distinct operating temperatures and mean residence times in each stage on the final product. mdpi.com

Modeling and simulation, often using population balance equations, are crucial tools for predicting particle size distribution within the crystallizer and optimizing the process for maximum yield and economic benefit. mdpi.comacs.orgnih.govnih.gov These models incorporate crystallization kinetics, including nucleation, growth, aggregation, and breakage rates, which are often determined experimentally. mdpi.comacs.orgnih.govresearchgate.net

Morphological Techniques for Particle Kinetics in Xylene Crystallization

Morphological techniques play a vital role in understanding and quantifying the kinetics of para-xylene crystallization, including nucleation, growth, aggregation, and breakage rates. mdpi.comacs.orgresearchgate.net These techniques involve measuring crystal size and morphology to derive kinetic parameters as a function of supersaturation or crystal size. mdpi.comnih.gov

Methods such as Differential Scanning Calorimetry (DSC) and morphological experiments are used to measure the crystallization kinetics of para-xylene. acs.org Solubility data obtained from experiments can be fitted using activity coefficient models and solid-liquid phase equilibrium theory. acs.orgnih.gov

Novel techniques, such as monocular 3D reconstruction, have been developed to measure crystal size and subsequently derive the kinetics of nucleation and growth of para-xylene crystals. nih.govnih.gov These experimentally determined kinetic models are then used in population balance equations to predict particle size distribution in the crystallizer. mdpi.comacs.orgnih.govnih.govresearchgate.net Analyzing the particle size distribution in different crystallization units using morphological techniques helps in understanding and optimizing the process. mdpi.com While some methods predict changes in particle weight by measuring solution concentration, they may not account for the anisotropy of growth rate caused by particle shape. acs.orgnih.gov

Analytical Methodologies for Xylenes Quantification and Speciation

Chromatographic Techniques for Xylenes Analysis

Chromatographic techniques are the cornerstone of xylene analysis, offering effective separation and detection of these volatile organic compounds and their metabolites. syft.com These methods are crucial for determining xylene levels in environmental and biological samples and for differentiating between the isomers, which is often necessary due to varying regulatory limits or toxicological profiles. syft.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely employed for the profiling and determination of trace amounts of this compound in complex matrices, including biological fluids and tissues. cdc.gov While the 70 eV electron impact mass spectra of the three xylene isomers are identical, making differentiation based solely on fragmentation challenging, GC-MS can still be used for isomer identification by leveraging differences in retention times on specific chromatographic columns. acs.orgmsu.edu This approach often requires the use of standards for comparison. acs.org

GC-MS has also proven valuable in identifying xylene degradation products, providing insights into their transformation pathways in various processes. researchgate.netresearchgate.net Furthermore, techniques like headspace GC-MS allow for the determination of BTEX compounds, including this compound, in biological samples with minimal sample preparation. researchgate.net The combination of GC separation with mass spectral detection provides high sensitivity and selectivity for xylene analysis. GC-QMS coupled with retention index is another approach utilized for the identification of mixed this compound. jeol.com

Gas Chromatography-Flame Ionization Detection (GC-FID) in this compound Determination

Gas Chromatography-Flame Ionization Detection (GC-FID) is another established and widely used method for the determination and quantification of this compound. cdc.gov GC-FID is frequently the preferred technique by various health and environmental organizations for the quantitative analysis of BTX compounds in environmental samples such as water. researchgate.net It is also applied for determining trace impurities in high-purity mixed this compound. scioninstruments.com

The method typically involves injecting the sample into a gas chromatograph equipped with a capillary column and an FID detector. scioninstruments.com The separated xylene isomers are then detected and quantified based on their combustion in a hydrogen-air flame, which generates ions that are measured by the detector. trisakti.ac.id GC-FID offers good sensitivity and a wide linear range, making it suitable for various applications, including environmental monitoring and quality control of xylene products. researchgate.netb-tu.de

High-Performance Liquid Chromatography (HPLC) in this compound Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of xylene metabolites, particularly in biological samples like urine. cdc.govbrieflands.comtandfonline.comnih.govresearchgate.netkoreascience.kr this compound are metabolized in the body to compounds such as methylhippuric acids (MHAs), which serve as important biomarkers of exposure. brieflands.comtandfonline.comkoreascience.kr

HPLC methods, often coupled with UV detection, have been developed for the simultaneous determination of these urinary metabolites. brieflands.comtandfonline.comresearchgate.netkoreascience.krnih.gov These methods typically involve sample preparation steps like extraction or simple dilution followed by chromatographic separation on a suitable stationary phase, such as a C18 column, using an appropriate mobile phase. brieflands.comtandfonline.comnih.govresearchgate.net Various HPLC methods have demonstrated good linearity, accuracy, and precision for the quantification of MHAs in urine. koreascience.kr HPLC can also be used to detect and quantitate xylene metabolites in tissues. oup.com

Here is an example of performance data for an HPLC-UV method for the simultaneous determination of urinary metabolites, including methylhippuric acids:

MetaboliteLinearity (Correlation Coefficient)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (%)
o-Methylhippuric acid (o-MHA)0.9989< 5.89< 5.8992.95 - 106.62
m-Methylhippuric acid (m-MHA)0.9998< 5.89< 5.8992.95 - 106.62
p-Methylhippuric acid (p-MHA)0.9991< 5.89< 5.8992.95 - 106.62

Note: Data is representative of findings from a validated HPLC-UV method for urinary metabolites. koreascience.kr

Advanced Polymer Chromatography (APC) for this compound-Based Separations

Advanced Polymer Chromatography (APC) is a technique primarily used for the separation and characterization of polymers. While not directly used for quantifying xylene isomers as analytes themselves in typical applications, o-xylene (B151617) can be utilized as a mobile phase in APC systems for the size-based separation of xylene-soluble polymers. waters.com

APC systems, such as the Waters ACQUITY APC System, employ innovative hybrid silica (B1680970)/polymer sub-3-µm particle columns that offer high efficiency and resolution for polymer analysis. lcms.czmz-at.deyzimgs.com The compatibility of APC with o-xylene as a mobile phase allows for the analysis of polymers that are soluble in this solvent. waters.comlabrulez.com This demonstrates the role of xylene not only as an analyte but also as a solvent in advanced chromatographic applications. APC systems also feature the capability for rapid solvent switching. mz-at.deyzimgs.com

Spectroscopic Methods in this compound Characterization

Spectroscopic methods provide valuable tools for the characterization and differentiation of xylene isomers based on their unique interactions with electromagnetic radiation.

Raman spectroscopy is one such technique that can be used to identify chemical samples and distinguish between xylene isomers. rktech.hupace.eduacs.orgresearchgate.net Raman spectra exhibit characteristic peaks corresponding to the vibrational modes of the molecules. By analyzing the ratios of areas and intensities of distinct peaks unique to each isomer over common peaks, the composition of xylene mixtures can be quantitatively determined. pace.eduacs.org

UV-Vis spectroscopy can also provide information about xylene isomers, with absorption bands observed around 180 nm and 210 nm. selcuk.edu.tr Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can differentiate xylene isomers based on the subtle differences in the chemical shifts of their methyl protons, reflecting their distinct molecular environments. thermofisher.com Furthermore, fluorescence spectroscopy is being explored as a rapid method for distinguishing xylene isomers based on their photophysical properties. royalsocietypublishing.org

Development and Validation of Customized Analytical Methods for this compound in Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or industrial products, often requires the development and validation of customized analytical methods to ensure accuracy, sensitivity, and specificity. filab.fr The goal of method development is frequently to achieve lower detection limits and improve the accuracy and precision of the measurements. cdc.gov

Biomarker-Based Monitoring of this compound Exposure: Methylhippuric Acid Quantification

Biological monitoring is a crucial approach for assessing internal exposure to chemicals like this compound, and the quantification of metabolites in biological fluids serves as a key indicator. Urinary methylhippuric acid (MHA), a metabolite of xylene, is widely recognized as a reliable biomarker for monitoring both occupational and environmental exposure to xylene vapors. rupahealth.comnepjol.infodoaj.org The presence and concentration of MHA in urine directly reflect the absorption and metabolism of xylene in the body; higher levels indicate greater exposure. rupahealth.com

Xylene is primarily metabolized in the body through oxidation to methylbenzyl alcohol, which is subsequently oxidized to toluic acid. rupahealth.com Toluic acid then conjugates with glycine (B1666218) to form methylhippuric acid, which is excreted in the urine. rupahealth.com Approximately 95% of absorbed xylene is rapidly metabolized to methylbenzoic acid, which then conjugates with glycine to form the corresponding methylhippuric acid, excreted in the urine. hse.gov.uk MHA can typically be detected in urine within 1-2 hours post-exposure and for at least 24 hours afterward. longdom.org The urinary excretion of MHA is not significantly affected by variations in renal physiology, such as urine pH or diuresis rate. longdom.org

Several analytical methods are employed for the determination of MHA in urine. Gas chromatography (GC), often coupled with techniques like electron-capture detection (ECD) or mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection are common approaches. hsl.gov.ukcdc.gov These methods allow for the separation, identification, and quantification of MHA isomers (o-, m-, and p-methylhippuric acids). bmj.comchl.co.nz Some methods involve derivatization steps before GC analysis to improve sensitivity and separation. hsl.gov.uk HPLC methods have also been developed and validated for the simultaneous determination of MHA and other related biomarkers like hippuric acid, a metabolite of toluene (B28343). nepjol.info

For biological monitoring of xylene exposure, urine samples are typically collected at the end of the work shift. hse.gov.ukhsl.gov.uk A 20 mL random urine sample collected in a sterile container is often sufficient. chl.co.nz Samples should ideally be transported chilled (2-8 degrees Celsius) and, if overnight transport is necessary, they should be frozen. chl.co.nz At ambient temperature, samples should arrive at the laboratory within 48 hours of collection; if delays are anticipated, storage at -20°C is recommended. hsl.gov.uk

Biological Monitoring Guidance Values (BMGV) for urinary MHA exist to help assess exposure levels. For instance, a BMGV of 650 mmol methyl hippuric acid/mol creatinine (B1669602) has been established, based on exposure to 50 ppm (8h-TWA) of xylene at rest. hse.gov.ukhsl.gov.uk Another reference interval for biological exposure to xylene is a total methylhippuric acids concentration of 1.5 g/L at the end of the shift. chl.co.nz Laboratories certified for occupational biomonitoring tests can perform MHA analysis. longdom.org HPLC with a UV detector is considered an acceptable method for measuring urinary MHA. longdom.org

Research findings highlight the utility of urinary MHA monitoring. Studies have shown that smokers can have significantly higher levels of urinary 3-methylhippuric acid compared to non-smokers, indicating tobacco smoke as a source of xylene exposure. rupahealth.com While MHA is a specific biomarker for xylene exposure, other biological tests such as xylene levels in exhaled air, urinary xylene, or blood xylene levels can also be used, although sampling time and method are more critical for these compared to urinary MHA. safeworkaustralia.gov.au Blood xylene levels, for example, have a short half-life of approximately 30 minutes, requiring sampling immediately at the end of exposure in a clean environment to avoid contamination. safeworkaustralia.gov.au

The analysis of urinary MHA is considered specific with no known interferences, making it highly suitable for biomonitoring occupational exposure to xylene. longdom.org High urinary MHA concentrations can suggest acute xylene poisoning following inhalation. longdom.org

Detection Systems for this compound in Environmental and Occupational Settings

Accurate measurement of xylene in environmental and occupational settings is critical for ensuring safety, mitigating pollution, and maintaining product quality. ontosight.ai Various detection systems and analytical techniques are employed for this purpose, tailored to the specific matrix (air, water, soil) and the required level of sensitivity and speciation.

For monitoring this compound in air, particularly in occupational settings, several methods are well-established and recommended by regulatory bodies such as OSHA and NIOSH. ontosight.aiosha.govlcslaboratory.comalberta.ca Active air sampling methods involve drawing workplace air through adsorbent media, such as coconut shell charcoal sampling tubes, using personal sampling pumps. osha.govlcslaboratory.com Diffusive samples can also be collected using passive samplers. osha.gov The adsorbed this compound are then extracted from the sampling media, often using carbon disulfide, and analyzed. osha.govlcslaboratory.com

Gas Chromatography (GC) is a widely used and highly effective analytical technique for measuring xylene in air, water, and soil samples due to its sensitivity and accuracy. ontosight.aitidjma.tn GC is frequently coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) for identification and quantification. cdc.govosha.govlcslaboratory.com The NIOSH 1501 method, which utilizes GC-FID after collection on charcoal tubes, is considered a standard for industrial hygiene sampling of xylene vapors in air. lcslaboratory.com

Other analytical techniques for xylene detection include Infrared Spectroscopy, which measures the absorption of infrared radiation by xylene molecules, and Photoionization Detectors (PIDs). ontosight.ai PIDs are often used as handheld devices for on-site measurements and monitoring, utilizing ultraviolet light to ionize and quantify xylene molecules. ontosight.ai Raman spectroscopy has also been explored for the qualitative and quantitative analysis of xylene isomers and their mixtures. researchgate.net

Environmental monitoring of this compound involves assessing their presence in air, water, and soil. ontosight.aitidjma.tntidjma.tn this compound can contaminate these matrices through industrial releases, vehicle exhaust, hazardous waste sites, and spills. cdc.govnih.gov Air monitoring regularly assesses ambient air quality for xylene levels. tidjma.tntidjma.tn Water monitoring involves sampling and analyzing water sources for contamination, while soil monitoring assesses contamination levels and tracks remediation progress. tidjma.tntidjma.tn

Techniques for analyzing this compound in water include GC and High-Performance Liquid Chromatography (HPLC). cdc.govtidjma.tn Spectrophotometry can also be a simple and inexpensive method for determining xylene concentration in certain water samples. tidjma.tn Advanced techniques like mid-infrared evanescent field spectroscopy with chemically modified optical transducers show potential for direct, speciated detection and quantification of xylene isomers in water at low ppb levels. acs.org This method involves enriching analytes into a polymer membrane coated on a waveguide and utilizing evanescent field spectroscopy in the mid-infrared range. acs.org

While traditional GC-MS is effective, distinguishing between xylene isomers (o-, m-, and p-xylene) and ethylbenzene (B125841) can be challenging with some direct mass spectrometry techniques due to their similar fragmentation patterns. msu.edusyft.comchromatographyonline.com This can lead to measurements being reported as a total concentration of "ethylbenzene plus this compound" when speciation is required. syft.comchromatographyonline.com Methods employing chromatographic separation are typically needed for accurate speciation. syft.com However, techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are being developed to differentiate ethylbenzene from xylene isomers in real-time by utilizing their different reactivities with specific reagent ions, such as O2+. syft.comchromatographyonline.com

Detection systems like gas detector tubes are also used for monitoring xylene in the workplace, providing a simple and cost-effective method for real-time monitoring by drawing air through a tube containing a chemical reagent that changes color upon reaction with xylene. detectortubes.co.uk This allows for quick assessment against permissible exposure limits. detectortubes.co.uk

Regulatory bodies like the EPA, OSHA, and NIOSH provide guidelines and regulations for xylene measurement and exposure limits in both environmental and occupational settings. ontosight.aialberta.cacdc.gov These guidelines inform the selection and application of appropriate detection systems and analytical methodologies to ensure effective monitoring and control of xylene exposure. alberta.cacdc.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1330-20-7
o-Xylene7237
m-Xylene (B151644)7409
p-Xylene (B151628)7809
Methylhippuric Acid136231
2-Methylhippuric Acid123834
3-Methylhippuric Acid136231
4-Methylhippuric Acid7743
Ethylbenzene7500
Toluene1140
Benzene (B151609)241
Hippuric Acid10853
Toluic Acid8821
Methylbenzyl Alcohol26841
Glycine750
Carbon Disulfide6491

Biomarker-Based Monitoring of this compound Exposure: Methylhippuric Acid Quantification

Biological monitoring plays a crucial role in assessing internal exposure to chemicals such as this compound. A key indicator in this process is the quantification of metabolites in biological fluids. Urinary methylhippuric acid (MHA), a primary metabolite of xylene, is widely recognized as a reliable biomarker for monitoring both occupational and environmental exposure to xylene vapors. rupahealth.comnepjol.infodoaj.org The concentration of MHA in urine serves as a direct reflection of the absorption and metabolism of xylene within the body; elevated levels indicate a higher degree of exposure. rupahealth.com

The metabolic pathway of xylene primarily involves its oxidation to methylbenzyl alcohol, which is subsequently oxidized to toluic acid. rupahealth.com This toluic acid then undergoes conjugation with glycine, resulting in the formation of methylhippuric acid, which is subsequently excreted in the urine. rupahealth.com Approximately 95% of absorbed xylene is rapidly metabolized through this pathway. hse.gov.uk Detectable levels of MHA can typically be found in urine within 1-2 hours following exposure and may persist for at least 24 hours. longdom.org The excretion of MHA in urine is not significantly influenced by variations in renal physiological factors such as urine pH or the rate of diuresis. longdom.org

Various analytical techniques are employed for the determination of MHA in urine. Common methods include Gas Chromatography (GC), often coupled with detection systems like electron-capture detection (ECD) or mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) utilizing UV detection. hsl.gov.ukcdc.gov These techniques enable the separation, identification, and quantification of the different MHA isomers (o-, m-, and p-methylhippuric acids). bmj.comchl.co.nz Some GC-based methods may incorporate derivatization steps to enhance sensitivity and improve separation efficiency. hsl.gov.uk HPLC methods have also been developed and validated for the simultaneous analysis of MHA alongside other relevant biomarkers, such as hippuric acid, a metabolite of toluene. nepjol.info

Biological Monitoring Guidance Values (BMGV) for urinary MHA are established to assist in the assessment of exposure levels. For example, a BMGV of 650 mmol methyl hippuric acid/mol creatinine has been set, corresponding to an exposure of 50 ppm (8h-TWA) of xylene under resting conditions. hse.gov.ukhsl.gov.uk Another reference level for biological exposure is a total methylhippuric acids concentration of 1.5 g/L at the end of the shift. chl.co.nz Laboratories accredited for occupational biomonitoring tests are equipped to perform MHA analysis. longdom.org HPLC with a UV detector is considered an acceptable method for the measurement of urinary MHA concentrations. longdom.org

Research findings underscore the value of monitoring urinary MHA. Studies have indicated that individuals who smoke may exhibit significantly higher levels of urinary 3-methylhippuric acid compared to non-smokers, suggesting tobacco smoke as a potential source of xylene exposure. rupahealth.com While MHA is a specific indicator of xylene exposure, other biological tests, including measuring xylene levels in exhaled air, urinary xylene, or blood xylene levels, can also be utilized. However, these alternative tests require more stringent control over sampling time and methodology compared to urinary MHA analysis. safeworkaustralia.gov.au For instance, blood xylene levels have a relatively short half-life of approximately 30 minutes, necessitating immediate sampling at the cessation of exposure in a clean environment to prevent contamination. safeworkaustralia.gov.au

The analysis of urinary MHA is considered specific and is not known to be subject to interferences, making it highly suitable for the biomonitoring of occupational xylene exposure. longdom.org Elevated concentrations of MHA in urine can be indicative of acute xylene poisoning resulting from inhalation. longdom.org

Detection Systems for this compound in Environmental and Occupational Settings

Accurate measurement of xylene in both environmental and occupational settings is paramount for ensuring safety, mitigating environmental contamination, and maintaining product quality. ontosight.ai A variety of detection systems and analytical techniques are employed for this purpose, with the choice often depending on the specific matrix being analyzed (air, water, or soil) and the required sensitivity and ability to differentiate between isomers.

In occupational environments, several well-established methods for monitoring this compound in air are recommended by regulatory bodies such as OSHA and NIOSH. ontosight.aiosha.govlcslaboratory.comalberta.ca Active air sampling techniques involve drawing workplace air through an adsorbent material, commonly coconut shell charcoal sampling tubes, using personal sampling pumps. osha.govlcslaboratory.com Alternatively, diffusive sampling can be performed using passive samplers. osha.gov Following collection, the adsorbed this compound are extracted from the sampling medium, frequently using carbon disulfide, and subsequently analyzed. osha.govlcslaboratory.com

Gas Chromatography (GC) is a widely utilized and highly effective analytical technique for the measurement of xylene in air, water, and soil samples, recognized for its sensitivity and accuracy. ontosight.aitidjma.tn GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the identification and quantification of this compound. cdc.govosha.govlcslaboratory.com The NIOSH 1501 method, which involves collecting xylene vapors on charcoal tubes followed by GC-FID analysis, is considered a standard approach for industrial hygiene sampling. lcslaboratory.com

Other analytical techniques used for detecting xylene include Infrared Spectroscopy, which quantifies xylene by measuring its absorption of infrared radiation, and Photoionization Detectors (PIDs). ontosight.ai PIDs are often employed as portable devices for on-site monitoring, using ultraviolet light to ionize and quantify xylene molecules. ontosight.ai Raman spectroscopy has also been investigated for its potential in the qualitative and quantitative analysis of xylene isomers and their mixtures. researchgate.net

Environmental monitoring of this compound encompasses assessing their presence in air, water, and soil, as these matrices can become contaminated through industrial emissions, vehicle exhaust, hazardous waste sites, and accidental spills. cdc.govnih.gov Air monitoring involves regular assessment of ambient air quality for xylene concentrations. tidjma.tntidjma.tn Water monitoring includes sampling and analyzing water sources for contamination, while soil monitoring focuses on assessing contamination levels and tracking the progress of remediation efforts. tidjma.tntidjma.tn

Techniques for the analysis of this compound in water include GC and High-Performance Liquid Chromatography (HPLC). cdc.govtidjma.tn Spectrophotometry can offer a simpler and less expensive method for determining xylene concentration in certain water samples. tidjma.tn Advanced techniques, such as mid-infrared evanescent field spectroscopy utilizing chemically modified optical transducers, demonstrate potential for direct and speciated detection and quantification of xylene isomers in water at low part-per-billion (ppb) levels. acs.org This technique involves concentrating the analytes within a polymer membrane coated on a waveguide and employing evanescent field spectroscopy in the mid-infrared range. acs.org

While conventional GC-MS is effective, differentiating between the individual xylene isomers (o-, m-, and p-xylene) and ethylbenzene can pose a challenge for some direct mass spectrometry techniques due to their similar fragmentation patterns. msu.edusyft.comchromatographyonline.com This can result in measurements being reported as a combined concentration of "ethylbenzene plus this compound" when specific isomer identification is required. syft.comchromatographyonline.com Methods incorporating chromatographic separation are typically necessary to achieve accurate speciation. syft.com However, newer techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are being developed to enable real-time differentiation between ethylbenzene and xylene isomers by exploiting their distinct reactivity with specific reagent ions, such as O2+. syft.comchromatographyonline.com

Detection systems such as gas detector tubes are also utilized for monitoring xylene in the workplace. These tubes provide a straightforward and cost-effective method for real-time monitoring by drawing air through a tube containing a chemical reagent that undergoes a visible color change upon reaction with xylene, allowing for a quick assessment against permissible exposure limits. detectortubes.co.uk

Regulatory bodies, including the EPA, OSHA, and NIOSH, issue guidelines and regulations pertaining to the measurement of xylene and the establishment of exposure limits in both environmental and occupational settings. ontosight.aialberta.cacdc.gov These guidelines are instrumental in guiding the selection and application of appropriate detection systems and analytical methodologies to ensure effective monitoring and control of xylene exposure. alberta.cacdc.gov

Environmental Behavior and Fate of Xylenes

Xylenes Distribution and Partitioning in Environmental Compartments

The distribution and partitioning of this compound in the environment are primarily influenced by their physical and chemical properties, such as volatility and solubility. Upon release, this compound tend to partition into various environmental compartments: the atmosphere, aquatic systems, and soil. epa.govcdc.gov

Atmospheric Transport and Degradation of this compound

The majority of this compound released into the environment ultimately partition into the atmosphere due to their high volatility. epa.govcedre.frinchem.org Atmospheric releases occur mainly as fugitive emissions from industrial sources like petroleum refineries and chemical plants, from automobile exhaust, and through volatilization from their use as solvents. epa.govcdc.govcdc.gov

In the atmosphere, this compound exist primarily in the vapor phase. alberta.ca They undergo relatively rapid degradation through photochemical reactions, primarily reacting with photochemically-produced hydroxyl radicals. epa.govcdc.govcdc.govalberta.ca This reaction is the dominant removal process in the atmosphere. epa.gov The estimated atmospheric lifetime of this compound ranges from approximately 0.5 to 2 days, or 8 to 14 hours. cdc.govalberta.ca Specific atmospheric lifetimes based on hydroxyl radical reaction rate constants have been calculated, such as 2.6 hours for o-xylene (B151617), 1.5 hours for m-xylene (B151644), and 2.4 hours for p-xylene (B151628) in certain locations. inchem.org this compound' susceptibility to photochemical oxidation in the troposphere means they can contribute to the formation of photochemical smog. alberta.ca Long-range atmospheric transport is not expected to be a significant process due to their rapid photooxidation. cdc.gov

This compound in Aquatic Systems: Distribution and Persistence

When this compound are released into aquatic systems, volatilization is the dominant removal process. epa.govcdc.govinchem.org Their relatively high vapor pressure and low water solubility contribute to their rapid evaporation from water bodies into the atmosphere. inchem.org Henry's Law constants for this compound are relatively high, ranging from 0.22 to 0.32 atm-cu m/mole, further indicating their tendency to partition into the air from water. epa.gov The half-life for evaporation from water can be relatively short, estimated at 3.2 hours for o-xylene in agitated water, with similar behavior expected for m- and p-xylene. epa.govinchem.org For typical rivers or ponds, the estimated half-life for evaporation can range from 29 to 144 hours. epa.gov

This compound are considered resistant to hydrolysis as they lack hydrolyzable functional groups. epa.gov While biodegradation can occur in water, volatilization is generally expected to be a more significant process in surface waters, limiting the extent of biotransformation. cdc.gov this compound are relatively soluble in water, with reported solubilities around 146-170.5 mg/L for the isomers. europa.eu Despite volatilization being dominant, this compound can still be low-level contaminants in both ground and surface water supplies. epa.gov

This compound in Soil: Adsorption, Leaching, and Evaporation Dynamics

In soil, this compound exhibit moderate to high mobility. cdc.govalberta.caepa.gov Their partitioning in soil is influenced by adsorption to soil organic carbon. cdc.govalberta.ca While they tend to sorb to organic matter, this adsorption is generally low to moderate based on Koc values ranging from 48-68 to 25.4-540, and they will not adsorb strongly to organic matter. epa.govcdc.gov Adsorption increases with increasing soil organic matter content. cdc.govalberta.ca

Evaporation from soil surfaces is also an important pathway for this compound to enter the atmosphere. cdc.gov Free xylene in soil can evaporate quickly, while the fraction adsorbed onto soil particles evaporates much more slowly. researchgate.net Adsorption onto soil minerals, such as quartz and kaolinite, is a key factor controlling the retention of xylene in soil. researchgate.net The presence of dissolved organics can promote xylene adsorption, while cobalt-bearing compounds and increased rainwater acidity can inhibit or facilitate its release, respectively. researchgate.net

This compound may leach into deeper soils and groundwater, particularly in soils with low organic carbon and moisture content. epa.govcdc.govalberta.ca Once in groundwater, where volatilization is hindered, biodegradation becomes a more significant removal process. cdc.govcdc.gov this compound are known to persist in groundwater for several months to years, with reported half-lives ranging from 25 to 287 days, depending on conditions such as temperature, oxygen presence, and electron acceptors. cdc.govcdc.gov

Biodegradation Mechanisms of this compound in Natural Systems

Biodegradation is a crucial process in the natural attenuation of this compound, particularly in soil and groundwater environments where volatilization is less dominant. This compound can be biodegraded by indigenous microorganisms under both aerobic and, to some extent, anaerobic conditions. epa.govinchem.orgcdc.gov

Aerobic Catabolic Pathways of Xylene Isomers

Under aerobic conditions, the biodegradation of aromatic hydrocarbons like this compound is generally initiated by oxygenase enzymes. jst.go.jpunesp.brnih.gov These enzymes catalyze the initial oxidation steps, converting the diverse aromatic compounds into a limited number of central intermediates, primarily dihydroxylated compounds such as catechols or methylcatechols. jst.go.jpunesp.brnih.govethz.ch The aerobic degradation pathways are often divided into an "upper" pathway, which leads to these intermediates, and a "lower" pathway, which processes the intermediates through ring cleavage reactions. nih.govnih.gov

Studies have shown that xylene isomers are readily biodegradable under aerobic conditions. europa.euepa.gov For example, in standard biodegradability tests using mixed inocula, m-xylene, o-xylene, and p-xylene have been shown to reach significant biodegradation levels within days to weeks. epa.goveuropa.eu

Specific aerobic catabolic pathways exist for each xylene isomer. For instance, m-xylene is metabolized to 3-methylcatechol (B131232), and p-xylene is degraded to 4-methylcatechol. jst.go.jpethz.ch o-xylene can also be degraded to 3-methylcatechol and 3,4-dimethylcatechol, among other intermediates. jst.go.jpresearchgate.net These methyl-substituted catechols are key intermediates in the aerobic degradation of this compound. jst.go.jpethz.ch Following the formation of these dihydroxylated compounds, the aromatic ring is subsequently cleaved by dioxygenase enzymes, leading to products that can enter central metabolic pathways like the citric acid cycle. nih.govethz.chnih.gov

Monooxygenase and Dioxygenase Routes in Xylene Degradation

The initial steps in the aerobic biodegradation of this compound are catalyzed by two main types of enzyme systems: monooxygenases and dioxygenases. nih.gov

Monooxygenase Route: Monooxygenases can attack the methyl substituents of the aromatic ring. nih.gov This oxidation leads to the formation of corresponding substituted alcohols, aldehydes, and eventually carboxylic acids. Alternatively, some monooxygenases can directly hydroxylate the aromatic ring. nih.gov For example, Pseudomonas putida strains utilize xylene monooxygenases (XylA and XylM) to degrade toluene (B28343) and this compound. jst.go.jp Toluene/o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 is another example, capable of oxidizing o-, m-, and p-xylene. nih.govasm.org Ammonia monooxygenase from Nitrosomonas europaea can also degrade p-xylene. jst.go.jp These enzymes incorporate one oxygen atom into the substrate. nih.gov

Dioxygenase Route: Dioxygenases attack the aromatic ring itself, incorporating two atoms of molecular oxygen. nih.govnih.gov This typically leads to the formation of cis-dihydrodiols, which are then converted to catechols or methylcatechols. jst.go.jpunesp.br Ring-cleavage dioxygenases play a key role in the aerobic degradation of aromatic hydrocarbons by catalyzing the opening of the aromatic ring. nih.gov Examples include catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, which cleave the catechol intermediates via ortho- or meta-cleavage pathways, respectively. jst.go.jpresearchgate.netrsc.org For instance, the ring cleavage of o-xylene in Zoogloearesiniphila strain HJ1 was found to be catalyzed by catechol 1,2-dioxygenase, leading to 3,4-dimethylcatechol as a main metabolic product, followed by ortho-cleavage. gnest.org

The interplay between these enzyme systems allows microorganisms to convert this compound into intermediates that can be further processed and mineralized, ultimately entering central metabolic pathways. nih.govnih.gov

Ring Cleavage Mechanisms (Meta- and Ortho-Cleavage)

Aerobic biodegradation is a primary mechanism for the removal of this compound in many environmental settings, particularly in soils and groundwater where volatilization is limited cdc.govepa.gov. The initial steps in the aerobic degradation of this compound by microorganisms typically involve the oxidation of the aromatic ring or the methyl groups. These reactions are catalyzed by oxygenase enzymes, such as monooxygenases and dioxygenases jst.go.jpoup.commdpi.com.

Following the initial oxygenation, the substituted aromatic ring is often cleaved. Two major pathways for the cleavage of the aromatic ring in the biodegradation of aromatic hydrocarbons, including this compound, are the meta-cleavage and ortho-cleavage pathways jst.go.jp.

In the meta-cleavage pathway, the aromatic ring is cleaved adjacent to the hydroxylated carbons. This pathway is commonly initiated by the introduction of two hydroxyl groups onto the aromatic ring, forming a catechol derivative. For this compound, this often results in the formation of methylcatechols (e.g., 3-methylcatechol from toluene, o-xylene, and m-xylene) jst.go.jp. The meta-cleavage of the catechol ring is catalyzed by catechol 2,3-dioxygenase jst.go.jpgnest.org.

The ortho-cleavage pathway involves the cleavage of the aromatic ring between the two hydroxylated carbons of a catechol intermediate. This pathway is catalyzed by catechol 1,2-dioxygenase gnest.org. While both pathways lead to the breakdown of the aromatic ring, the specific enzymes and intermediates involved differ. The choice of pathway can depend on the microbial species and the specific xylene isomer being degraded jst.go.jpresearchgate.netresearchgate.net.

Research has investigated the specific pathways for different xylene isomers. For example, studies on Rhodococcus sp. strain B3 utilizing o-xylene identified two simultaneous pathways: one involving oxidation of a methyl group to form 3-methylcatechol, and another involving oxidation of the aromatic ring to form a dimethylcatechol researchgate.net. Another study on Zoogloearesiniphila HJ1 degrading o-xylene found that ring cleavage was catalyzed by catechol 1,2-dioxygenase (ortho-cleavage), with 3,4-dimethylcatechol as a main metabolic product gnest.org.

Anaerobic Biotransformation of this compound

While aerobic biodegradation is well-established, the anaerobic biotransformation of this compound is also an important process in environments where oxygen is depleted, such as in saturated subsurface soils and groundwater cdc.govethz.ch. Anaerobic degradation of aromatic hydrocarbons was historically considered difficult, but research has demonstrated that it can occur under various anaerobic conditions, including nitrate-reducing and sulfate-reducing conditions who.intoup.comasm.orgnih.gov.

Studies have shown that anaerobic biotransformation of m-xylene and p-xylene can occur with sulfate (B86663) as the electron acceptor oup.com. The addition of nitrate (B79036) has been observed to stimulate the biotransformation rates of toluene and m+p-xylene under nitrate-reducing conditions oup.com. Dechloromonas strain RCB has been shown to anaerobically degrade all three xylene isomers (ortho-, meta-, and para-) with nitrate as the electron acceptor, although p-xylene was transformed to an unidentified metabolite rather than completely mineralized to CO2 asm.org.

The anaerobic biodegradation pathways for this compound are not as well-understood as their aerobic counterparts ethz.ch. However, anaerobic metabolism of aromatic compounds often converges on the formation of benzoyl-CoA, which is then further metabolized ethz.ch. While benzene (B151609), toluene, and ethylbenzene (B125841) have a common intermediate in benzoyl-CoA under anaerobic conditions, the specific pathways for anaerobic xylene degradation leading to this intermediate or other products are still being elucidated ethz.ch. Research with sulfate-reducing enrichment cultures has shown the consumption of this compound and toluene from crude oil, with a dominant sulfate-reducing bacterium related to oXyS1 being important for p-xylene degradation in the enrichment nih.gov.

Microbial Communities and Enzymatic Systems Involved in Xylene Biodegradation

A diverse range of microorganisms are capable of degrading this compound under both aerobic and anaerobic conditions. These include various bacterial genera such as Pseudomonas, Rhodococcus, Dechloromonas, Alcaligenes, Pandoraea, and Hydrogenophaga nih.govjst.go.jpmdpi.comasm.orgresearchgate.netresearchgate.net.

Specific enzymatic systems are responsible for initiating and carrying out the degradation of this compound. Under aerobic conditions, monooxygenases and dioxygenases play a crucial role in the initial oxygenation steps jst.go.jpoup.commdpi.com. Examples of enzymes involved in xylene degradation include:

Toluene-4-monooxygenase (TmoA)

Toluene 3-monooxygenase (TbuA1)

Toluene 2-monooxygenase (TomA)

Toluene/o-xylene monooxygenase (TouA), which can degrade benzene, toluene, and o-xylene jst.go.jp.

Xylene monooxygenases (XylA and XylM), found in P. putida mt-2, which degrade toluene and this compound jst.go.jp.

Ammonia monooxygenase from Nitrosomonas europaea, which can degrade benzene, toluene, ethylbenzene, and p-xylene jst.go.jp.

Toluene 2,3-dioxygenase (TodC1) from P. putida F1, which degrades benzene, toluene, and ethylbenzene jst.go.jp.

Biphenyl dioxygenase and/or ethylbenzene dioxygenase from R. jostii RHA1, involved in the degradation of benzene, toluene, ethylbenzene, and o-xylene jst.go.jp.

Catechol 2,3-dioxygenases (C2,3D) and xylene monooxygenase (XMO) have been identified as cold-active enzymes involved in p-xylene biodegradation in contaminated soil nih.govresearchgate.net.

Different microbial communities may specialize in degrading specific xylene isomers. For instance, in aerobic enrichments from a BTEX-contaminated aquifer, the microbial community composition for o-xylene degradation was distinct from those for m- and p-xylene degradation, with Rhodococcus being a main player in o-xylene degradation while Pseudomonas and Acidovorax were dominant in the other enrichments nih.govresearchgate.net.

Data on the biodegradation rates of xylene isomers by mixed microbial communities highlight their ready biodegradability under aerobic conditions.

Xylene Isomer% Biodegradation (5 days)% Biodegradation (28 days)Inoculum SourceReference
m-xylene6098Sewage and soil microbes europa.eu
o-xylene-94Sewage and soil microbes europa.eu
p-xylene-90Sewage and soil microbes europa.eu

Note: The 5-day data for o-xylene and p-xylene were not explicitly provided in the snippet, only that they reached 60% by 8 and 7 days respectively.

Studies using Pseudomonas putida BJ10 isolated from oil-contaminated soil showed high removal efficiencies for all three isomers in mineral salts medium within 24 hours researchgate.net.

Xylene Isomer% Removal Efficiency (24 hours)Microbial StrainReference
o-xylene94Pseudomonas putida BJ10 researchgate.net
m-xylene90Pseudomonas putida BJ10 researchgate.net
p-xylene98Pseudomonas putida BJ10 researchgate.net

Factors Influencing this compound Environmental Persistence and Transformation

The persistence and transformation of this compound in the environment are influenced by a complex interplay of environmental conditions and the presence of other substances jst.go.jpoup.com.

Impact of Environmental Conditions on this compound Fate

Several environmental factors significantly affect the fate of this compound. Volatilization is highly dependent on factors such as temperature, wind speed, and the surface area of water bodies or soil epa.govepa.gov. In the atmosphere, the concentration of hydroxyl radicals influences the rate of photooxidation cdc.govepa.gov.

In soil and groundwater, where biodegradation is a key process, factors such as the availability of electron acceptors (e.g., oxygen for aerobic degradation, nitrate or sulfate for anaerobic degradation), nutrient availability, pH, and temperature play critical roles in the activity and composition of microbial communities mdpi.comoup.comasm.orgresearchgate.netgnest.org. Soil properties like organic matter content can affect the adsorption of this compound, influencing their mobility and bioavailability for biodegradation cdc.govepa.govresearchgate.net. Higher organic matter content can increase adsorption, potentially reducing volatilization and leaching but also potentially limiting bioavailability for some microorganisms cdc.govepa.gov.

Soil moisture content also affects the leaching and evaporation of this compound from soil researchgate.net. Rainfall intensity can facilitate the release of this compound from soil researchgate.net. The acidity of rainwater has been shown to inhibit the release of this compound from soils, possibly due to the solubilization of dissolved organic matter which can then interact with this compound researchgate.net.

Temperature is another crucial factor influencing biodegradation rates, with studies showing increased biodegradation at higher temperatures within a certain range researchgate.net. However, cold-active enzymes capable of degrading p-xylene at lower temperatures have also been identified nih.govresearchgate.net.

Influence of Co-contaminants on this compound Degradation

The presence of co-contaminants can significantly influence the degradation of this compound. In some cases, co-contaminants can enhance xylene degradation through co-metabolism, where the degradation of one compound facilitates the degradation of another jst.go.jp. For example, some microorganisms can degrade this compound while utilizing another compound as a primary growth substrate jst.go.jp.

Conversely, co-contaminants can also inhibit xylene degradation. The presence of acetate (B1210297) and other non-BTEX organic carbon has been reported to hinder anaerobic biodegradation of this compound in some instances cdc.gov. The presence of certain compounds can also lead to the production of toxic by-products during the degradation of this compound or other co-contaminants, which can then inhibit the degradation of this compound jst.go.jp. For example, P. putida PPO1 produces toxic by-products during the degradation of p-xylene in the presence of benzene, and these by-products can inhibit benzene degradation jst.go.jp. Similarly, the accumulation of 3-methylcatechol, an intermediate in the degradation of toluene, o-xylene, and m-xylene, can inhibit microbial growth and limit toluene degradation by some P. putida strains jst.go.jp.

In soil, the presence of co-contaminants like cobalt-bearing compounds, often used as catalysts in the petrochemical industry, can significantly inhibit the adsorption of xylene onto soil minerals, thereby facilitating its release researchgate.net. The presence of dissolved organics up to a certain concentration can promote xylene adsorption, but higher concentrations were not discussed in the provided information researchgate.net.

Ecotoxicology of Xylenes

Acute and Chronic Toxicity to Aquatic Organisms

Xylene isomers exhibit moderate to low acute toxicity to aquatic organisms, affecting various trophic levels including fish, invertebrates, and algae. epa.govnih.gov The toxicity can vary depending on the specific isomer and the test species. epa.govepa.gov

Effects on Fish Species

Studies have investigated the effects of xylenes on various fish species, revealing both acute and chronic impacts. Acute toxicity tests, typically measured as the concentration lethal to 50% of the test organisms (LC50) over a short period (e.g., 96 hours), indicate that fish have varying sensitivities to different xylene isomers. For instance, the lowest 96-hour LC50 value for a freshwater fish species was reported as 2.6 mg/L for p-xylene (B151628) in rainbow trout (Oncorhynchus mykiss). epa.gov Another study reported a 96-hour LC50 of 13.5 mg/L for rainbow trout exposed to xylene. merck.com Goldfish (Carassius auratus) appear to be less sensitive, with a reported 96-hour LC50 of 16.510 µg/L (equivalent to 16.51 mg/L) for o-xylene (B151617). wisconsin.edu The African catfish (Clarias gariepinus) showed a 96-hour LC50 value of 63.965 ml/l in one study, with mortality increasing in a dose-dependent manner. ajol.info Signs of toxic interference in exposed fish include air gulping, uncoordinated movements, attempts to escape, gill hemorrhage, and quiescence before death. bioline.org.br

Chronic toxicity data for this compound in freshwater fish are limited. wisconsin.edu However, some studies have investigated longer exposure periods. For example, a 28-day LC50 of 2.3 mg/L was reported for m-xylene (B151644) in Rana pipiens (leopard frogs). gov.bc.ca Fertilized ova of rainbow trout and leopard frogs exposed to xylene in flow-through chambers showed effects on embryo survival. wisconsin.edu Chronic exposure can lead to subtle effects such as reductions in long-term survival, growth, or reproduction, as well as changes in appearance or behavior. wisconsin.edu

In marine environments, the striped bass (Morone saxatilis) has been identified as a sensitive fish species, with reported 96-hour LC50 values of 9.6 mg/L for o-xylene, 7.9 mg/L for m-xylene, and 1.7 mg/L for p-xylene. marinebiodiversity.org

Here is a summary of some acute toxicity data for fish species:

SpeciesIsomerEndpointConcentration (mg/L)Exposure TimeReference
Rainbow Trout (Oncorhynchus mykiss)p-Xylene96-hr LC502.696 hours epa.gov
Rainbow Trout (Oncorhynchus mykiss)XyleneLC5013.596 hours merck.com
Goldfish (Carassius auratus)o-Xylene96-hr LC5016.5196 hours wisconsin.edu
African Catfish (Clarias gariepinus)Xylene96-hr LC5063.965 ml/l96 hours ajol.info
Striped Bass (Morone saxatilis)p-Xylene96-hr LC501.796 hours marinebiodiversity.org
Striped Bass (Morone saxatilis)m-Xylene96-hr LC507.996 hours marinebiodiversity.org
Striped Bass (Morone saxatilis)o-Xylene96-hr LC509.696 hours marinebiodiversity.org

Toxicity to Freshwater Invertebrates (e.g., Daphnia magna)

Freshwater invertebrates, particularly Daphnia magna (water flea), are known to be sensitive to xylene exposure. Daphnia magna is often the most sensitive freshwater organism tested. wisconsin.edugov.bc.ca Acute toxicity data for Daphnia magna show low LC50 values. The lowest reported 24-hour LC50 for Daphnia magna is 1.0 mg/L for o-xylene. epa.govepa.gov Other reported 24-hour LC50 values for Daphnia magna include 3.6 mg/L for p-xylene and 4.7 mg/L for m-xylene. canada.ca An EC50 (immobilization concentration) of 1.0 mg/L o-xylene for Daphnia magna has also been reported. gov.bc.ca

Chronic toxicity studies with Daphnia magna exposed to xylene are limited but indicate effects at concentrations higher than acute toxicity values. epa.gov An EL10 (effect level 10%) of > 1 - 10 mg/l for Daphnia magna exposed to xylene for 21 days has been reported. merck.com

Other freshwater invertebrates also show sensitivity. The snail Aplexa hyporum demonstrated a higher tolerance with an LC50 > 22,400 µg/L (22.4 mg/L). wisconsin.edu

Here is a summary of some acute toxicity data for freshwater invertebrates:

SpeciesIsomerEndpointConcentration (mg/L)Exposure TimeReference
Daphnia magnao-Xylene24-hr LC501.024 hours epa.govepa.gov
Daphnia magnap-Xylene24-hr LC503.624 hours canada.ca
Daphnia magnam-Xylene24-hr LC504.724 hours canada.ca
Daphnia magnao-Xylene24-hr IC501.024 hours gov.bc.ca
Aplexa hyporumXyleneLC50> 22.44 days wisconsin.edu

Toxicity to Terrestrial Organisms and Soil Biota

Information on the toxicity of this compound to terrestrial organisms and soil biota is more limited compared to aquatic organisms. epa.govcanada.ca However, some studies have investigated the effects on soil invertebrates and microorganisms.

Earthworms, such as Eisenia fetida, have been used to assess the ecotoxicological effects of this compound in soil. Studies have shown lethal and inhibitory effects on earthworms exposed to xylene-contaminated soil. The 24-hour LC50 values for xylene toxic to Eisenia fetida have been reported, as have 48-hour LC50 values. researchgate.net One report indicated that earthworms suffered 25% mortality at 56 mg xylene/kg soil. ccme.ca

Soil microorganisms can also be affected by xylene. However, one study reported that 100 mg/kg dry weight of p-xylene was not toxic to soil microorganisms. ccme.ca

Studies on terrestrial plants and field effects are not widely reported. epa.gov However, xylene has been used as a selective herbicide in certain crops and for controlling submersed aquatic weeds. ccme.ca Some studies found no detectable injury symptoms or yield reduction in several field crops following exposure. ccme.ca

Direct exposure of terrestrial mammalian wildlife to this compound in rural air is not expected to pose a significant risk based on estimated effects thresholds and typical air concentrations. canada.ca Acute toxicity of xylene to birds is considered low. epa.govnih.gov

Here is a summary of some toxicity data for terrestrial organisms:

SpeciesEndpointConcentration (mg/kg soil)Exposure TimeReference
Eisenia fetida24-hr LC50192.424 hours researchgate.net
Eisenia fetida48-hr LC50127.248 hours researchgate.net
Eisenia foetida25% mortality56Not specified ccme.ca
Soil microorganismsToxicity100Not specified ccme.ca

Mechanisms of Ecotoxicological Action of Xylene Isomers

The mechanisms by which xylene isomers exert ecotoxicological effects involve various cellular and physiological processes. This compound are known to induce oxidative stress in organisms, leading to the generation of reactive oxygen species (ROS). researchgate.net This oxidative stress can cause damage to DNA and cell membranes. researchgate.net

In invertebrates, contact with xylene can inhibit reproductive traits and increase mortality rates. researchgate.net Studies on crustaceans have shown that xylene exposure can disrupt molting processes and increase mortality. researchgate.net Sublethal concentrations of xylene can affect the feeding behavior of invertebrates, reducing their ability to acquire food. researchgate.net Prolonged exposure can also lead to behavioral changes, including reduced mobility. researchgate.net

While specific detailed mechanisms for each isomer across all species are still being researched, the general understanding points towards cellular damage and disruption of normal physiological functions, potentially through narcosis or more specific interactions depending on the organism and exposure level.

Development of Ecotoxicological Assessment Frameworks for this compound

Ecotoxicological assessment frameworks for this compound are developed to evaluate the potential risks posed by these compounds to various environmental compartments and the organisms within them. These frameworks often involve deriving environmental risk limits (ERLs) or predicted no effect concentrations (PNECs) based on available toxicity data for different species and environmental media. The goal is to establish concentration limits that are considered protective of ecosystems.

Frameworks for assessing the ecotoxicological risk of this compound consider their presence in surface water (freshwater and marine), soil, groundwater, and air. rivm.nl The derivation of environmental quality standards (EQS) for water, for instance, involves evaluating both acute and chronic toxicity data. rivm.nl Historically, chronic standards for water were sometimes based on acute data with high assessment factors due to limited chronic ecotoxicity information, particularly for crustaceans. rivm.nl However, the availability of more valid ecotoxicity studies, including those for crustaceans, has allowed for the use of lower assessment factors in updated assessments. rivm.nl

Changes in methodologies for deriving water quality standards, such as those under the Water Framework Directive (WFD) in Europe, have also influenced assessment frameworks. rivm.nl These updates may allow for lower assessment factors for peak exposure of non-bioaccumulating substances in water. rivm.nl Furthermore, while earlier assessments sometimes derived separate ERLs for individual xylene isomers (ortho-, meta-, and para-xylene), it has been recognized that considering this compound as a group is often more appropriate due to their comparable ecotoxicity. rivm.nlenv.go.jp Differences in previously derived standards for individual isomers were often attributed to variations in available datasets rather than significant differences in inherent toxicity. rivm.nl

Ecotoxicological risk assessment frameworks utilize toxicity data from various aquatic organisms, including fish, invertebrates, and algae. Acute toxicity studies generally indicate that mixed this compound and their isomers are moderately to highly toxic to aquatic species. epa.gov

Data tables summarizing acute toxicity values for different aquatic organisms are crucial components of these assessments. For example, acute toxicity values used in risk estimations for aquatic organisms have included:

Freshwater fish: 96-hour LC50 value of 2.6 mg/L for p-xylene in rainbow trout (Oncorhynchus mykiss, formerly Salmo gairdneri). epa.gov

Freshwater invertebrates: 24-hour LC50 value of 1.0 mg/L for m-xylene in water flea (Daphnia magna). epa.gov

Estuarine/marine fish: 24-hour LC50 value of 2.0 mg/L for p-xylene in striped bass (Morone saxatilis). epa.gov

Estuarine/marine invertebrates: 96-hour LC50 value of 1.3 mg/L for o-xylene in bay shrimp (Crago francisocrum). epa.gov

Algae: 72-hour EC50 value of 3.2 mg/L for p-xylene in green algae (Selenastrum capricornutum). epa.gov

Organism Type Species Scientific Name Endpoint Concentration (mg/L) Xylene Isomer Duration
Freshwater Fish Oncorhynchus mykiss LC50 2.6 p-xylene 96-hour
Freshwater Invertebrate Daphnia magna LC50 1.0 m-xylene 24-hour
Estuarine/Marine Fish Morone saxatilis LC50 2.0 p-xylene 24-hour
Estuarine/Marine Invertebrate Crago francisocrum LC50 1.3 o-xylene 96-hour
Algae Selenastrum capricornutum EC50 3.2 p-xylene 72-hour

Chronic toxicity data, although less extensive than acute data, are also incorporated into assessment frameworks. For instance, a 28-day EC20 of 0.31 mg/L for m-xylene has been reported for Rana pipiens. gov.bc.ca Predicted No Effect Concentrations (PNECs) are derived from these toxicity data, often by applying assessment factors to the lowest reliable effect concentrations. For o-xylene, based on chronic toxicity data for Daphnia magna, a PNEC of 6.3 µg/L has been derived. env.go.jp For m-xylene and p-xylene, PNECs of 4.1 µg/L and 13 µg/L, respectively, have been obtained based on chronic Daphnia magna data. env.go.jp

Xylene Isomer Organism Species Endpoint Concentration (µg/L) Duration Assessment Factor PNEC (µg/L)
o-xylene Daphnia magna Reproductive inhibition 630 21-day 100 6.3
m-xylene Daphnia magna Reproductive inhibition 407 21-day 100 4.1
p-xylene Daphnia magna Reproductive inhibition 1290 21-day 100 13

Species Sensitivity Distribution (SSD) approaches are also utilized in ecotoxicological risk assessment for this compound to estimate hazardous concentrations that protect a certain percentage of species, such as 95% (HC5). researchgate.net Acute HC5 values for o-, m-, and p-xylene have been estimated using this approach. researchgate.net

The development of these frameworks is an iterative process that incorporates new toxicity data as it becomes available and refines methodologies based on scientific understanding and regulatory guidance. rivm.nl The frameworks aim to provide a basis for setting environmental quality standards and evaluating the potential ecological risks associated with xylene releases into the environment. rivm.nlgov.bc.ca

Mammalian Toxicology and Health Effects of Xylenes

Toxicokinetic Profiles of Xylenes in Mammalian Systems

This compound are readily absorbed into the mammalian body following various routes of exposure, including inhalation and oral ingestion epa.govhealth.miltandfonline.com. Dermal absorption of liquid xylene can also occur, though vapor absorption through the skin appears less significant nih.govpublisso.de. Once absorbed, this compound are distributed throughout the body, with a notable affinity for lipid-rich tissues such as adipose tissue and the brain due to their lipophilic nature epa.govepa.govhealth.mil.

Absorption and Distribution Dynamics

Studies in mammals, including rats and humans, have demonstrated rapid and extensive uptake of this compound. Following oral administration in rats, blood concentrations of m-xylene (B151644) increased rapidly, indicating quick absorption from the gastrointestinal tract epa.gov. In human inhalation studies, a high percentage of absorbed m-xylene has been reported tandfonline.com. The distribution of this compound is influenced by tissue lipid content, leading to higher concentrations in fatty tissues and the brain epa.govepa.govhealth.mil. While distribution is widespread, concentrations diminish relatively quickly in most tissues after exposure ceases, with the exception of fat and nerve tissue where persistence may be longer health.mil.

Table 1. Illustrative Xylene Distribution in Rat Tissues Following p-Xylene (B151628) Vapor Exposure

TissueApproximate Concentration (nmol/g)Approximate Concentration (mg/g)
Kidneys~1000~0.11
Subcutaneous Fat<300<0.032
Other TissuesDiminishes quicklyDiminishes quickly

*Based on data from rats exposed to 47.8 ppm p-xylene vapors health.mil.

Metabolic Pathways and Metabolite Formation (e.g., Methylhippuric Acid)

This compound undergo significant metabolism in mammals, primarily in the liver epa.govepa.gov. The main metabolic pathway involves the oxidation of a side-chain methyl group, catalyzed by cytochrome P450 enzymes (primarily CYP2E1 in humans), to form methylbenzyl alcohols. These alcohols are then further oxidized to the corresponding methylbenzoic acids (toluic acids) cdc.govoecd.orgiarc.frresearchgate.netnih.gov. The methylbenzoic acids are then primarily conjugated with glycine (B1666218) to form methylhippuric acids (MHAs), which are the predominant metabolites excreted in urine cdc.govoecd.orgepa.govtandfonline.comnih.goviarc.frresearchgate.netnih.gov. Minor metabolic pathways can include conjugation with glucuronic acid and aromatic hydroxylation to form xylenols cdc.goviarc.fr. The formation of methylhippuric acid is considered a rate-limiting step in humans cdc.goviarc.fr. Inter-individual variability in xylene metabolism may be influenced by factors such as lifestyle and enzyme induction cdc.gov.

Table 2. Primary Metabolic Pathway of this compound

StepReaction TypeEnzyme Involvement (Primary)Product(s)
Xylene to Methylbenzyl AlcoholOxidationCYP2E1 (in humans)o-, m-, or p-Methylbenzyl Alcohol
Methylbenzyl Alcohol to Methylbenzoic AcidOxidationAlcohol Dehydrogenaseo-, m-, or p-Methylbenzoic Acid
Methylbenzoic Acid to Methylhippuric AcidConjugation with GlycineGlycine N-acyltransferaseo-, m-, or p-Methylhippuric Acid

Excretion Routes and Clearance Kinetics

The primary route of excretion for this compound in mammals is through the urine in the form of their metabolites, predominantly methylhippuric acid conjugates cdc.govepa.govtandfonline.comnih.goviarc.frnih.gov. A smaller portion of unmetabolized xylene is eliminated in expired air epa.govnih.goviarc.fr. Elimination is generally rapid, with studies indicating relatively short half-lives for the initial rapid phase of clearance epa.goviarc.frnih.gov. However, a slower phase of elimination has also been observed, particularly from lipid-rich tissues like adipose tissue, where this compound can persist longer epa.govhealth.miliarc.fr. In humans, the loss of xylene from blood has been described as following biphasic, first-order kinetics epa.gov. The rapid excretion of methylhippuric acid in urine makes it a useful biomarker for xylene exposure iarc.frwikipedia.orgnih.gov.

Neurological Effects of this compound Exposure

This compound are known to exert effects on the mammalian nervous system, with both acute and chronic exposure leading to neurological manifestations oecd.orghealth.milnih.govepa.govnih.govresearchgate.netscielo.org.mx. The lipophilicity of this compound is thought to contribute to their neurotoxicity by allowing them to readily interact with neuronal membranes epa.gov.

Acute Central Nervous System Depression

Acute exposure to this compound can lead to central nervous system (CNS) depression in mammals, including humans and various animal species oecd.orghealth.milnih.govlodz.pl. Symptoms observed in animals following acute inhalation exposure have included loss of muscle tone, somnolence, incoordination, prostration, stupor, anesthesia, narcosis, and coma at higher concentrations oecd.orghealth.milnih.gov. In humans, acute inhalation exposure can result in symptoms such as headache, vertigo, nausea, fatigue, irritability, dizziness, impaired concentration, and confusion nih.gov. At sufficiently high concentrations, xylene can act as an anesthetic nih.gov. Studies in rats exposed to individual xylene isomers have shown disturbances in motor performance lodz.pl.

Table 3. Observed Acute Neurological Effects in Mammals Following this compound Exposure

SpeciesExposure RouteConcentration/DoseObserved Effects (Examples)
RatsInhalation~3000 ppmDisturbances in rotarod performance, CNS depression
MiceInhalation~3000 ppmDecrease in respiratory rate
RatsOral5950 mg/kgSluggishness, dullness, stupor, anesthesia, narcosis, coma
HumansInhalation100-299 ppmEye, nose, throat irritation, delayed visual response, poor memory epa.gov
HumansInhalationHigh concentrationsHeadache, vertigo, nausea, fatigue, impaired concentration nih.gov

*Based on data from various studies oecd.orghealth.milnih.govepa.govlodz.pl.

Chronic Neuropsychiatric Manifestations and Cognitive Impairment

Prolonged or chronic exposure to organic solvents, including this compound, has been associated with neuropsychiatric manifestations and cognitive impairment in humans nih.govresearchgate.netscielo.org.mx. Occupational studies have indicated that workers chronically exposed to solvents may exhibit lower cognitive performance compared to control groups researchgate.net. Symptoms associated with chronic solvent exposure can include impaired memory, poor concentration, fatigue, reduced motivation, altered personality, lowered mood, anxiety, and irritability nih.govresearchgate.net. Neuropsychological testing in affected individuals has revealed cognitive deficits in domains such as attention, concentration, verbal memory, and visuospatial skills nih.gov. While some recovery of non-specific symptoms may occur after cessation of exposure, full recovery from more pronounced cognitive and neurological deficits may not always be achieved nih.gov. Animal studies have also reported impaired learning and decreased motor performance following intermediate-duration inhalation exposure to this compound epa.govcdc.gov.

Subjective Symptomology in Occupational Exposure Studies

Occupational exposure studies have reported a range of subjective symptoms in workers exposed to this compound. These symptoms often relate to the central nervous system and local irritation. For instance, workers exposed to a geometric mean time-weighted average (TWA) concentration of 14 ppm mixed this compound for an average of 7 years reported an increased prevalence of subjective symptoms including anxiety, forgetfulness, inability to concentrate, and dizziness. nih.govnepc.gov.au Eye and nasal irritation, as well as sore throats, were also significantly increased in this group. nih.govnepc.gov.au A concentration-relationship was noted for eye irritation, sore throat, and a "floating sensation," which is indicative of a central nervous system effect. cdc.gov

In controlled experimental settings, volunteers exposed to m-xylene at 50 ppm for 2 hours reported minimal, but statistically significant, increases in self-reported symptoms such as discomfort in the eyes and nose, breathing difficulty, discomfort in the throat or airways (particularly in women), and a feeling of intoxication. cdc.gov Headaches, fatigue, and dizziness were also reported by men in this study. cdc.gov Acute exposure to higher concentrations, around 700 ppm for up to an hour, has been associated with more pronounced symptoms including headache, nausea, irritation of the eyes, nose, and throat, dizziness, vertigo, and vomiting. nepc.gov.au

Respiratory System Effects of this compound

The respiratory tract is identified as a sensitive target of this compound following both short- and long-term inhalation exposure in humans and animals. nih.govcdc.gov

Irritation and Inflammatory Responses

Irritation of the respiratory tract, including the nose and throat, is a common effect of xylene inhalation. Self-reported symptoms of irritation have been noted at concentrations as low as 50 ppm for short durations. nih.govcdc.gov Exposure to mixed xylene at 200 ppm for 3–5 minutes, m-xylene at 50 ppm for 2 hours, and p-xylene at 100 ppm for 1–7.5 hours/day for 5 days have all been reported to cause nose and throat irritation in humans. nih.gov Chronic occupational exposure at a geometric mean TWA concentration of 14 ppm has also been linked to a significant increase in the prevalence of nose and throat irritation. nih.gov

In animal studies, adverse respiratory effects similar to those in humans have been observed following acute and intermediate inhalation exposure. These include irritation of the respiratory tract, pulmonary edema, pulmonary hemorrhage, and pulmonary inflammation in rats, mice, and guinea pigs. nih.govcdc.gov Exposure to concentrations of ≥690 ppm for a few minutes can lead to irritation of the upper respiratory tract, inducing a reflex pause in expiration and reducing the respiratory rate. cdc.gov Comparison of xylene isomers in mice showed that m- and o-xylene (B151617) caused more pronounced irritant effects on respiratory rate than p-xylene, with o-xylene having the most prolonged effect. nepc.gov.au

Pulmonary Function Alterations

Alterations in pulmonary function have been reported in humans exposed to this compound. Studies with volunteers have noted impaired performance in tests of pulmonary function following short-term exposure. nih.gov Mild increases in the subjective severity scores for breathing difficulty and small changes in measured pulmonary physiology parameters, such as reduced forced vital capacity, have been observed after acute exposure to m-xylene at 50 ppm. cdc.gov Chronic occupational exposure to unspecified concentrations of mixed xylene vapors has also been associated with labored breathing and impaired pulmonary function. nih.govnepc.gov.au However, chest x-rays from volunteers exposed to 200 ppm m-xylene for 3.67 hours/day for 4 days showed no adverse effects on the lungs. nih.gov Similarly, no effects on pulmonary ventilation volume were observed in volunteers exposed to 150 ppm p-xylene for 5 days/week in a 4-week trial. nih.gov

Hematological System Effects

The evidence regarding the hematological effects of xylene exposure in humans is not entirely conclusive, often complicated by co-exposure to other chemicals like benzene (B151609). While earlier reports suggested an association between chronic occupational exposure and various hematological effects, more recent studies have provided different findings. nih.gov

An occupational study involving workers exposed to a geometric mean TWA of 14 ppm xylene for an average of 7 years, with no benzene exposure, found no hematological effects; red blood cell, white blood cell, and platelet counts, as well as hemoglobin concentrations, remained unchanged. nih.gov Another study on petrochemical workers exposed to benzene, toluene (B28343), and this compound (BTX) found positive associations of cumulative exposure levels of this compound with a decline in hematocrit and red blood cell counts. nih.gov These associations were more pronounced in individuals with higher baseline parameters, males, drinkers, or overweight subjects. nih.gov

In animal studies, no effect on erythrocyte fragility was observed in rats exposed to 15,000 ppm mixed xylene for 45 minutes. nih.gov No adverse hematological effects were noted in rats exposed to 2,764 ppm mixed xylene for 5 hours/day for 9 days. nih.gov However, intermittent exposure of rats to 100 ppm m-xylene for 90 days resulted in reduced erythrocyte counts and increased leukocyte counts. nih.gov Increases in leukocyte count were also reported in rats and dogs intermittently exposed to 780 ppm o-xylene for 6 weeks. nih.gov Some studies in rats exposed to xylene have shown reductions in erythrocyte counts, hematocrit, and hemoglobin, although these values may recover after exposure ceases, unlike effects seen with benzene. researchgate.net

Hepatic and Renal System Effects

Adverse effects on the liver and kidneys have been observed in humans and animals following exposure to this compound, particularly at higher concentrations. cdc.goviarc.frnj.gov

In humans, hepatic effects such as elevated serum transaminases and hepatocellular vacuolation have been noted in a limited number of case reports involving acute exposure to estimated concentrations between 700 and 10,000 ppm mixed xylene. cdc.gov However, these effects were not observed in workers with chronic occupational exposure at 14 ppm. cdc.goviarc.fr Similarly, no alterations in renal serum biochemistry values were observed in workers exposed to 14 ppm mixed xylene for several years. cdc.gov At very high levels of exposure, xylene can injure the liver and kidneys, although such damage is generally reversible and unlikely without concurrent nervous system effects. nih.gov

Animal studies provide further evidence of hepatic and renal effects. Hepatic effects in laboratory animals exposed orally at ≥750 mg/kg/day or by inhalation at ≥300 ppm include increases in liver weight, serum enzyme levels, and cytochrome P-450 levels, though typically without histopathology. cdc.gov Three-month inhalation exposure of male rats to 1000 ppm m-xylene resulted in slight effects on hepatocyte ultrastructure, with limited proliferation of smooth endoplasmic reticulum and lysosomes; similar findings were seen after six months' exposure to 100 ppm. iarc.fr Exposure of rats to p-xylene at concentrations up to 1600 ppm had negligible effects on hepatic morphology and serum enzyme activities but increased liver size and cytochrome P450 content. iarc.fr

Renal effects in repeatedly exposed laboratory animals include increases in renal enzyme activity, cytochrome P-450 content, and increased kidney-to-body-weight ratios following inhalation exposure at 50–2,000 ppm or oral exposure. cdc.gov Increased chronic nephropathy has also been observed in rats exposed orally at ≥750 mg/kg/day. cdc.gov

Reproductive and Developmental Toxicity of this compound

The available human studies on the reproductive and developmental toxicity of this compound are often not definitive due to small sample sizes and concurrent exposure to other chemicals. cdc.govsanei.or.jp However, animal studies provide some evidence of potential effects.

In general, developmental effects in animals have been observed at concentrations that also caused maternal toxicity. cdc.gov Developmental effects in laboratory animals exposed to ≥350 ppm this compound by inhalation include delayed ossification of the skeleton and reduced fetal body weight, which can be influenced by maternal body weight effects. cdc.gov Oral exposure to 2,060 mg/kg/day of mixed xylene has been associated with cleft palate and decreased fetal weight in mice. cdc.gov

More specific animal study findings include observations in mice exposed to 115 ppm of ortho-, meta-, or para-xylene by inhalation for 4 hours/day during gestation days 6-15, which resulted in fetuses with retarded skeletal development and reduced weight gain. sanei.or.jp In rats exposed to 35, 350, or 700 ppm of ortho-, meta-, or para-xylene by inhalation for 24 hours/day during gestation days 7-14, placental and fetal weights were significantly reduced at higher concentrations. sanei.or.jp Postimplantation fetal loss was increased by para-xylene, and an increased incidence of extra ribs was noted following meta- and para-xylene exposure at 700 ppm. sanei.or.jp

Studies exposing pregnant rats to higher concentrations (100, 500, 1000, or 2000 ppm) of ethylbenzene (B125841), technical xylene, and its isomers for 6 hours/day during gestation days 6-20 showed developmental toxicity at 1000 and 2000 ppm, concentrations that also caused significant maternal toxicity. ca.gov However, with o-xylene and technical xylene, developmental toxicity (slight decrease in fetal weight) also occurred at 500 ppm in the absence of maternal toxic effects. ca.gov Delayed ossification in the skull of xylene-exposed fetuses was observed in rats exposed to 200 ppm technical xylene during organogenesis, even without maternal toxicity. nih.gov

Some studies suggest that xylene exposure during development may lead to long-lasting deficits in learning and memory in offspring. nepc.gov.au For instance, exposed offspring in one study showed impaired performance in tests for neuromotor abilities, learning, and memory. nepc.gov.au

No reproductive effects were found in rats following inhalation of 500 ppm xylene before mating and during gestation and lactation. cdc.gov Histopathological examination following intermediate and chronic oral bioassays revealed no adverse effects on the reproductive organs of rats and mice dosed with mixed xylene at 800 and 1,000 mg/kg/day, respectively. cdc.gov

Based on animal data, xylene (ortho-, meta-, or para-xylene) has been classified as a Group 3 reproductive toxicant, indicating that there is some evidence of developmental toxicity but insufficient evidence for a higher classification. sanei.or.jp

Data Tables:

Here are some interactive tables summarizing data discussed in the text:

Study (Reference)Exposure ConcentrationDurationSpeciesEffect
Uchida et al. (1993) nih.govnepc.gov.au14 ppm (geometric mean TWA) mixed this compoundAverage 7 yearsHumans (occupational)Increased subjective symptoms (anxiety, forgetfulness, inability to concentrate, dizziness, eye/nasal irritation, sore throat)
Ernstgard et al. (2002) cdc.gov50 ppm m-xylene2 hoursHuman volunteersIncreased self-reported symptoms (discomfort in eyes/nose, breathing difficulty, throat discomfort, feeling of intoxication, headache, fatigue, dizziness)
Nelson et al. (1943) nih.gov200 ppm mixed xylene3-5 minutesHumansNose and throat irritation
NIOSH (1981) nih.gov100 ppm p-xylene1-7.5 hours/day for 5 daysHumansNose and throat irritation, headache, dizziness (in women)
Ungvary et al. (1980b) nepc.gov.aucdc.gov700 ppm (each isomer)24 hours/day on gestation days 7-14RatsIncreased incidence of weight-retarded fetuses (all isomers), maternal toxicity
Saillenfait et al. (2003) ca.gov500 ppm o-xylene or technical xylene6 hours/day during gestation days 6-20RatsDevelopmental toxicity (slight decrease in fetal weight) in absence of maternal toxicity
Saillenfait et al. (2003) ca.gov1000, 2000 ppm (various isomers/mixtures)6 hours/day during gestation days 6-20RatsDevelopmental toxicity, maternal toxicity
Marks et al. (1982) cdc.gov2060 mg/kg/day mixed xyleneGestationMiceCleft palate, decreased fetal weight

Effects on Female Reproductive System

Animal studies have provided some insights. While some research indicates no adverse effects on the reproductive organs of female rats and mice following intermediate and chronic oral exposure to mixed xylene at certain doses, other studies suggest potential impacts. cdc.gov For instance, in vitro studies using bovine and porcine ovarian granulosa cells have shown that exposure to BTEX (benzene, toluene, ethylbenzene, and xylene) can promote apoptosis and cellular proliferation, and xylene isomers specifically stimulated ovarian cell proliferation in cultured bovine ovarian cells. nih.gov

Table 1: Summary of Selected Animal Studies on Female Reproductive Effects

Animal ModelExposure Route & ConcentrationDuration of ExposureKey FindingsSource
Rats (intermediate/chronic oral)Mixed xylene, 800-1000 mg/kg/day, 5 days/weekIntermediate and ChronicNo adverse effects on reproductive organs. cdc.gov
Bovine/Porcine Ovarian Granulosa Cells (in vitro)BTEX (1%)Not specifiedPromoted apoptosis and cellular proliferation; increased progesterone. nih.gov
Holstein Cow Ovarian Cells (in vitro)o-, m-, or p-xylene (20 ng/mL)48 hoursStimulated ovarian cell proliferation. nih.gov

It is important to note that studies specifically focusing on the effects of technical xylene on the female reproductive system are considered insufficient, highlighting the need for further research to update existing data and improve risk assessment for pregnant women. nih.gov

Prenatal and Developmental Outcomes

Animal studies consistently show that prenatal exposure to this compound can lead to adverse developmental effects, particularly at concentrations that also cause maternal toxicity. cdc.govca.govcdc.gov However, some studies have reported developmental toxicity in offspring at exposure levels that did not induce maternal toxicity. ca.govccohs.ca

Developmental effects observed in laboratory animals exposed to this compound by inhalation include delayed ossification of the skeleton and reduced fetal body weight at maternally toxic concentrations. cdc.gov Inhalation exposure to ≥350 ppm this compound has been associated with these effects. cdc.gov Oral exposure to mixed xylene at 2,060 mg/kg/day has been linked to cleft palate and decreased fetal weight in mice. cdc.gov Dermal exposure in rats has been associated with biochemical changes in fetal and maternal brain tissue. cdc.gov

Specific isomer studies in rats have shown that inhalation exposure to 700 ppm of o-, m-, or p-xylene during gestation can lead to an increased incidence of weight-retarded fetuses. nepc.gov.au For o-xylene, this effect was also observed at 350 ppm. nepc.gov.au Skeletal malformations were increased at 700 ppm for the meta and para isomers. nepc.gov.au In mice, inhalation of 230 ppm this compound during gestation resulted in increased incidences of weight-retarded and skeletal retarded fetuses. nepc.gov.au

Table 2: Selected Animal Studies on Prenatal and Developmental Effects

Animal ModelExposure Route & ConcentrationGestation PeriodKey Developmental FindingsMaternal Toxicity Observed?Source
RatsInhalation, ≥350 ppm this compoundGestationDelayed ossification, reduced fetal body weight.Yes cdc.gov
MiceOral, 2,060 mg/kg/day mixed xyleneGestationCleft palate, decreased fetal weight.Not specified cdc.gov
RatsDermal, xyleneGestationBiochemical changes in fetal and maternal brain tissue.Not specified cdc.gov
RatsInhalation, 700 ppm o-, m-, or p-xyleneGestation days 7-14Increased weight-retarded fetuses (all isomers); increased skeletal malformations (m- and p-xylene).Not specified nepc.gov.au
RatsInhalation, 350 ppm o-xyleneGestation days 7-14Increased weight-retarded fetuses.Not specified nepc.gov.au
MiceInhalation, 230 ppm this compoundGestation days 7-15Increased weight-retarded and skeletal retarded fetuses.Not specified nepc.gov.au
Rats (Mol:WIST)Inhalation, 500 ppm technical xyleneGestation days 7-20Delayed air righting reflex, lower absolute brain weight, impaired neuromotor abilities, impaired learning and memory.No ca.govnih.gov

Long-lasting Deficits in Offspring Development

Research in animals indicates that developmental exposure to this compound can lead to long-lasting deficits in offspring development, particularly affecting neurobehavioral functions. nepc.gov.aunih.gov Studies have shown impaired performance in tests for neuromotor abilities, learning, and memory in rats exposed prenatally to xylene. ca.govnepc.gov.aunih.gov

For example, rats gestationally exposed to 500 ppm m-xylene showed postnatal neurobehavioral deficits, specifically decreased rotarod performance. cdc.gov In a study where pregnant rats were exposed to 500 ppm technical xylene, the offspring exhibited a delay in the ontogeny of the air righting reflex, lower absolute brain weight, and impaired performance in tests like the Rotarod and Morris water maze. ca.govnih.gov Follow-up studies on these offspring demonstrated impaired performance in learning and memory tests (Morris water maze) up to 28 weeks of age, and the impairment persisted, although not statistically significantly, at 55 weeks of age. ca.govnepc.gov.au These findings suggest that developmental xylene exposure may cause long-lasting deficits in learning and memory in offspring. ca.govnepc.gov.au

Table 3: Long-lasting Neurobehavioral Deficits in Rat Offspring Following Prenatal Xylene Exposure

Animal ModelPrenatal Exposure Route & ConcentrationGestation PeriodObserved Long-lasting DeficitsAge of ObservationSource
RatsInhalation, 500 ppm m-xyleneGestationDecreased rotarod performance.Postnatal cdc.gov
Rats (Mol:WIST)Inhalation, 500 ppm technical xyleneGestation days 7-20Delayed air righting reflex, lower absolute brain weight, impaired neuromotor abilities, impaired learning and memory.Postnatal up to 55 weeks ca.govnepc.gov.aunih.gov

Genotoxicity and Carcinogenicity Research

The genotoxicity of commercial this compound and their individual isomers has been studied, and the results are largely negative. epa.govnih.gov

Regarding carcinogenicity, there is inadequate evidence in humans for the carcinogenicity of this compound. cdc.govepa.govnih.govinchem.org Epidemiological studies investigating associations between xylene exposure and specific cancers have often involved concurrent exposure to multiple solvents, making it difficult to isolate the effects of xylene. cdc.govinchem.org

Similarly, evidence for carcinogenicity in experimental animals is considered inadequate. epa.govnih.govinchem.org While some studies in rats and mice exposed to technical grade or mixed this compound by oral gavage have shown no increase in tumor incidence, one study reported an increase in total malignant tumors in female rats, although the reporting limited its usefulness for evaluation. cdc.govepa.govnih.govinchem.org The International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to their carcinogenicity to humans (Group 3) due to inadequate evidence in both humans and animals. cdc.govnih.govinchem.org

Mechanism of Xylene Toxicity at the Molecular and Cellular Level

The mechanism of xylene toxicity involves several processes at the molecular and cellular levels. This compound are lipophilic, which allows them to interfere with the integrity of cell membranes and alter neuronal function, contributing to neurological effects. cdc.gov

Some authors suggest that certain metabolic intermediates, such as methylbenzaldehyde, may be responsible for some of the toxic effects of xylene. nih.gov Xylene is primarily metabolized in the liver into more water-soluble forms that are then excreted in urine. cdc.gov

At the cellular level, xylene can disturb the activity of proteins essential for normal neuronal function. nih.gov In vitro studies have shown effects on ovarian cells, including promoting apoptosis and cellular proliferation in granulosa cells. nih.gov

In the liver, xylene exposure has been associated with expansions in the smooth endoplasmic reticulum, increases in lysosomes, and defective mitochondrion structures in pregnant and non-pregnant rats. ca.gov Increases in the activities of liver enzymes such as AST, ALT, ALP, and Arginase have also been observed. ca.gov

A proposed narcotic mode of action for xylene involves the nonspecific perturbation of nervous cell membrane phospholipids, which impairs the function of membrane-bound proteins. nih.gov

Exposure Assessment and Risk Management for Xylenes

Environmental Monitoring of Xylenes Concentrations

Environmental monitoring plays a vital role in understanding the presence and distribution of this compound in different environmental compartments. This involves measuring xylene concentrations in air, water, and soil/sediment.

Air Quality Monitoring (Indoor and Outdoor)

This compound are primarily detected in air due to their volatile nature cdc.gov. Both indoor and outdoor air quality monitoring are essential for assessing potential inhalation exposure.

Outdoor air concentrations of this compound typically range from 1 to 30 ppb cdc.gov. Studies in various U.S. cities between 1979 and 1984 reported average concentrations of 1.0–10.2 ppb for m-/p-xylene (B151628) and 0.3–4.2 ppb for o-xylene (B151617) nih.gov. Atmospheric concentrations in downtown Los Angeles in 1981 were higher, ranging from 11–45 ppbv for m-/p-xylene and 4–13 ppbv for o-xylene nih.gov. Data from 25 sites across Minnesota showed mean concentrations of 0.79 ppb for o-xylene, 2.94 ppb for m-xylene (B151644), and 2.11 ppb for p-xylene nih.gov.

Indoor air concentrations of this compound typically range from 1 to 10 ppb cdc.govnih.govcdc.gov. Concentrations can be higher in the presence of sources like cigarette smoke who.int. Studies in Canadian homes have shown median concentrations ranging from 4.7 to 9.0 µg/m³ (sum of isomers), with 95th percentiles ranging from 42.2 to 119.5 µg/m³ canada.ca.

Data Table 1: Typical Xylene Concentrations in Air

LocationConcentration Range (ppb)IsomersSource
Outdoor Air1 - 30Total this compound cdc.govcdc.gov
Indoor Air1 - 10Total this compound cdc.govnih.govcdc.gov
U.S. Cities (1979-1984)1.0 - 10.2m-/p-xylene nih.gov
0.3 - 4.2o-xylene nih.gov
Downtown Los Angeles (1981)11 - 45m-/p-xylene nih.gov
4 - 13o-xylene nih.gov
Minnesota (25 sites)0.79 (mean)o-xylene nih.gov
2.94 (mean)m-xylene nih.gov
2.11 (mean)p-xylene nih.gov
Canadian Homes (Median)4.7 - 9.0 (µg/m³)Sum of isomers canada.ca
Canadian Homes (95th Percentile)42.2 - 119.5 (µg/m³)Sum of isomers canada.ca

Water Quality Monitoring (Drinking Water, Surface Water, Groundwater)

Monitoring of this compound in water sources is also conducted, although their presence in surface water is generally less significant due to rapid volatilization cdc.govnih.gov.

In U.S. drinking water surveys, this compound were detected in less than 6% of samples, with mean concentrations in positive samples typically below 2 ppb cdc.gov. A California EPA database showed xylene detection in 0.2% of public drinking water sources, with mean and median detected concentrations of 22.91 µg/L and 3.80 µg/L, respectively cdc.gov. In the Netherlands, xylene was detected in 10.1% of groundwater samples used for potable water production, with a maximum concentration of 0.7 µ g/litre who.int.

Groundwater can have higher xylene concentrations, particularly in contaminated areas, with reported levels as high as 10,000 ppb cdc.govnih.gov. In Minnesota, this compound were detected in approximately 9% of ambient groundwater samples (maximum 5.6 µg/L) and 20% of samples at sites with known contamination (maximum over 9,000 µg/L) health.state.mn.us.

Limited data are available for surface water, with typical concentrations generally below 1 ppb total this compound, except near fuel processing activities cdc.govnih.gov. Average xylene concentrations in the Netherlands section of the Rhine in 1987 were 0.3 µ g/litre who.int.

Data Table 2: Xylene Concentrations in Water

Water TypeDetection FrequencyConcentration Range/Typical LevelNotesSource
Drinking Water (U.S. Surveys)< 6%Typically < 2 ppb (mean in positive) cdc.govnih.gov
Drinking Water (California Public Sources)0.2%Mean: 22.91 µg/L, Median: 3.80 µg/LDetected concentrations cdc.gov
Drinking Water (Croatia)OccasionallyUp to 0.0005 mg/LMunicipal drinking water nhmrc.gov.au
Drinking Water (USA)OccasionallyUp to 0.012 mg/LMunicipal drinking water nhmrc.gov.au
Groundwater (U.S. Surveys)< 5%Generally < 5% detectedContaminated: up to 10,000 ppb cdc.govcdc.govnih.gov
Groundwater (Contaminated)Up to 10,000 ppb / >9,000 µg/LNear point emissions or contamination sites cdc.govwho.intnih.govhealth.state.mn.us
Groundwater (Uncontaminated)Low (< 0.1 µ g/litre ) / < 0.001 mg/L who.intnhmrc.gov.au
Groundwater (Netherlands, potable)10.1%Maximum 0.7 µ g/litre Samples used for potable water production who.int
Surface WaterLimited dataGenerally < 1 ppbHigher near fuel processing cdc.govnih.gov
Surface Water (Netherlands, Rhine)Average 0.3 µ g/litre (1987) who.int
Surface Water (Minnesota)Approximately 10%Maximum 13 µg/L health.state.mn.us

Soil and Sediment Contamination Assessment

Data on xylene concentrations in soil and sediment are limited cdc.govcdc.govnih.govccme.ca. Measurable concentrations are more likely to occur near point sources such as spills, leaks, waste disposal sites, or areas with natural contamination canada.ca.

According to 1999–2005 U.S. monitoring data, mixed xylene was detected in 14 out of 165 sediment samples, with a median concentration of 0.087 mg/kg (range 0.001–41 mg/kg) cdc.gov. A study in the lower Passaic River, New Jersey, identified xylene in 4 out of 30 sediment samples at concentrations of 5 to 15 µg/kg nih.gov.

Data from the Ontario Ministry of Environment and Energy reported 98th percentile xylene concentrations in rural and old urban parkland soils not impacted by local point sources as 0.92 and 0.80 µg/kg, respectively ccme.ca.

Occupational Exposure Assessment in this compound-Related Industries

Workers in industries that produce or use this compound are at higher risk of exposure cdc.gov. These industries include petroleum refining, solvent use, chemical manufacturing, painting, and printing cdc.govcdc.govfishersci.no. Occupational exposure can occur through inhalation of vapors and dermal contact nj.gov.

Assessment of occupational exposure typically involves monitoring airborne concentrations of this compound in the workplace. Various techniques and devices are used for on-site screening and sampling osha.gov.

Biomonitoring of Human this compound Exposure

Biomonitoring provides a measure of the internal dose of this compound absorbed by the body. While measuring blood levels of xylene is possible, it is limited by the rapid metabolism of the compound cdc.gov.

The most widely used indicator of xylene exposure in biomonitoring is the detection of methylhippuric acid in urine cdc.gov. This metabolite is formed after this compound are metabolized, primarily in the liver, and is subsequently eliminated in urine cdc.gov. However, measurements of methylhippuric acid are most valid soon after exposure cdc.gov. There are no established background concentrations of xylene in blood or urine in the general population cdc.gov.

Regulatory Frameworks and Exposure Limits for this compound

Regulatory bodies in various countries have established frameworks and exposure limits to control xylene levels in environmental and occupational settings. These limits are designed to protect public health and the environment.

Occupational exposure limits (OELs) for this compound have been set by organizations such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) nj.govosha.govcdc.gov. These limits are typically expressed as time-weighted averages (TWAs) over an 8-hour or 10-hour work shift and short-term exposure limits (STELs) for shorter periods.

Examples of Occupational Exposure Limits for this compound:

OSHA PEL (Permissible Exposure Limit): 100 ppm (435 mg/m³) as an 8-hour TWA nj.govosha.govcdc.gov.

NIOSH REL (Recommended Exposure Limit): 100 ppm (435 mg/m³) as a 10-hour TWA and 150 ppm (655 mg/m³) as a STEL nj.govosha.govcdc.gov.

ACGIH TLV (Threshold Limit Value): 100 ppm as an 8-hour TWA and 150 ppm as a STEL nj.govosha.govcdc.gov.

It is important to note that these limits apply to airborne concentrations, and skin contact can also contribute to overexposure nj.gov.

Environmental quality guidelines and standards for this compound in water, soil, and air have also been developed by various agencies nhmrc.gov.auccme.carivm.nl. For instance, the World Health Organization (WHO) has established an international drinking-water guideline for xylene of 500 µg/L iarc.fr. In Australia, the guideline for this compound in drinking water is 0.02 mg/L based on aesthetic considerations (taste and odor) and 0.6 mg/L based on health considerations nhmrc.gov.au.

Data Table 3: Selected Occupational Exposure Limits for this compound

OrganizationLimit TypeConcentration (ppm)Averaging PeriodSource
OSHAPEL TWA1008-hour nj.govosha.govcdc.gov
NIOSHREL TWA10010-hour nj.govosha.govcdc.gov
NIOSHSTEL15015-minute nj.govosha.govcdc.gov
ACGIHTLV TWA1008-hour nj.govosha.govcdc.gov
ACGIHSTEL150Short-term nj.govosha.govcdc.gov

Data Table 4: Selected Environmental Guidelines for this compound

MediumOrganizationGuideline/LimitBasisSource
Drinking WaterWHO500 µg/LInternational Guideline iarc.fr
Drinking WaterAustralia0.02 mg/LAesthetic (Taste/Odor) nhmrc.gov.au
Drinking WaterAustralia0.6 mg/LHealth nhmrc.gov.au

Quantitative Risk Assessment Methodologies for this compound

Quantitative risk assessment for this compound involves estimating the potential for adverse health or ecological effects to occur as a result of exposure. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), utilize specific methodologies to derive quantitative risk estimates.

For non-cancer effects, quantitative information is often provided through the derivation of a Reference Dose (RfD) for oral exposure and a Reference Concentration (RfC) for inhalation exposure. epa.gov The RfD is an estimate of a daily oral exposure to the human population, including sensitive subgroups, that is likely to be without an appreciable risk of deleterious noncancer effects over a lifetime. epa.gov Similarly, the RfC is an estimate of a continuous inhalation exposure that is unlikely to pose a significant risk of noncancer effects. epa.gov These values are typically expressed in units of mg/kg-day for RfD and mg/m³ for RfC. epa.gov

In the context of potential carcinogenic effects, although this compound are generally not classified as human carcinogens by agencies like the EPA and IARC due to inadequate data nj.govepa.govcdc.govepa.gov, quantitative risk estimates can still be developed based on available data and low-dose extrapolation procedures. These estimates may be presented as a slope factor, representing the risk per mg/kg-day, or as a unit risk, quantifying the risk per µg/L in drinking water or µg/m³ in air. epa.gov Another method involves determining the drinking water or air concentration that corresponds to specific cancer risk levels, such as 1 in 10,000, 1 in 100,000, or 1 in 1,000,000. epa.gov

Quantitative risk assessment in occupational settings often involves comparing measured exposure levels to established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) set by OSHA, Recommended Exposure Limits (RELs) by NIOSH, and Threshold Limit Values (TLVs) by ACGIH. nj.govsafeworkaustralia.gov.aunih.gov These limits are typically expressed as time-weighted averages (TWAs) over an 8-hour or 10-hour workday and may include short-term exposure limits (STELs) for brief exposures. nj.govsafeworkaustralia.gov.au

Hazard Quotient (HQ) and Hazard Index (HI) are commonly used tools for assessing non-carcinogenic risks, particularly in scenarios involving exposure to mixtures of chemicals like BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and this compound). mdpi.comnih.govnih.gov The HQ is the ratio of the exposure dose to the reference dose, and an HQ greater than 1 generally indicates a potential for adverse health effects. nih.gov The HI is the sum of the HQs for multiple substances or multiple exposure pathways. Studies have utilized these metrics to assess occupational risks in industries such as petroleum distribution and manufacturing. nih.govnih.gov

Ecological risk assessment for this compound in the aquatic environment employs methodologies such as the species sensitivity distribution (SSD) approach. nih.gov This involves collecting acute toxicity data for various aquatic species and using statistical methods to calculate hazardous concentrations that protect a certain percentage of species, such as the HC5 (hazardous concentration for 5% of species). nih.gov Risk quotients (RQs) are then calculated by comparing measured environmental concentrations to these derived protection thresholds. nih.gov For instance, RQs greater than 1 suggest a high ecological risk. nih.gov

Research findings demonstrate the application of these methodologies in various contexts. A study assessing BTEX exposure among workers at oil distribution facilities calculated hazard quotients for xylene, indicating its contribution to non-carcinogenic risk. nih.gov Another study evaluating occupational health risks of low concentrations of BTEX utilized qualitative, semi-quantitative, and quantitative methods, including the calculation of hazard quotients, finding unacceptable non-carcinogenic risks for this compound in certain workplaces even at concentrations below occupational exposure limits. nih.gov

Data from studies can be presented in tables to illustrate exposure levels and calculated risks. For example, a study on coal combustion emissions reported 3-hour average concentrations of p-xylene and o-xylene, alongside other BTEX compounds. mdpi.com

Compound3-hour Average Concentration (µg/m³)
p-Xylene4245 ± 41
o-Xylene3576 ± 49

Note: Data from a study on coal combustion emissions mdpi.com.

Ecological risk assessments provide quantitative thresholds for environmental compartments. Updated environmental risk limits for this compound in surface water, soil, groundwater, and air have been derived based on available ecotoxicity data. rivm.nl

Bioremediation and Environmental Treatment Technologies for Xylenes

Biological Remediation Strategies for Xylene-Contaminated Sites

Biological remediation, or bioremediation, leverages the metabolic capabilities of microorganisms and plants to degrade or transform xylenes into less harmful substances. This approach is often considered environmentally friendly and cost-effective. kirj.eefrontiersin.orggreensoilgroup.com

Microbial Degradation Technologies (e.g., Biostimulation, Bioaugmentation)

Microbial degradation is a primary mechanism in the natural attenuation of this compound in the subsurface under both aerobic and anaerobic conditions. taylorfrancis.com Enhanced bioremediation techniques aim to accelerate this natural process. Biostimulation involves modifying the environmental conditions, such as adding nutrients (e.g., nitrogen and phosphorus) and electron acceptors, to enhance the growth and activity of indigenous xylene-degrading microbial populations. frontiersin.org Bioaugmentation, on the other hand, involves introducing exogenous microorganisms with known xylene-degrading capabilities to the contaminated site. frontiersin.org

Research has demonstrated the effectiveness of specific microbial strains in degrading this compound. For instance, Pseudomonas putida BJ10, isolated from oil-contaminated soil, showed high removal efficiencies for o-, m-, and p-xylene (B151628) in mineral salts medium, with 94%, 90%, and 98% removal, respectively, within 24 hours. researchgate.net In gasoline-contaminated soil, P. putida BJ10 achieved 66% removal of BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and this compound) in 9 days. researchgate.net Studies have also investigated the biodegradation pathways, identifying intermediates such as 3-methylcatechol (B131232) and o-toluic acid during o-xylene (B151617) degradation. researchgate.net

Biostimulation and bioaugmentation can be applied individually or in combination. A joint biostimulation-bioaugmentation process achieved a high degradation rate for diesel fuel components, including this compound, in soil. mdpi.com Thermally enhanced bioremediation, using thermal conduction heating to maintain temperatures between 30 and 40°C, has been shown to greatly enhance the rates of aerobic biodegradation of this compound by stimulating microbial activity and facilitating oxygen delivery to contaminated zones. terratherm.com

Data from a study on the biodegradation of BTEX by Pseudomonas putida BJ10 in mineral salts medium illustrates the potential of microbial degradation:

Xylene IsomerRemoval Efficiency (%) (24 hours)
o-Xylene94
m-Xylene (B151644)90
p-Xylene98

Phytoremediation Approaches for this compound

Phytoremediation utilizes plants and their associated microorganisms to remove, transform, or stabilize contaminants in soil, water, or air. impel.eu Plants can influence the microbial communities in the rhizosphere, enhancing the biodegradation of pollutants like this compound. ashs.org

Studies have explored the use of various plant species for xylene removal. For example, certain Hyrcanian plants, such as Ruscus hyrcanus and Danae racemosa, have shown the ability to remove BTEX from indoor air. R. hyrcanus demonstrated removal efficiency for xylene ranging up to 86.66 mg/m³/h·cm² based on leaf area. ehemj.com Zamioculcas zamiifolia has also shown potential for reducing BTEX concentrations in indoor air, with xylene uptake per unit leaf area reported at approximately 0.86 mmol/m² after 72 hours of exposure. epa.gov The removal efficiency of volatile this compound by foliage plants can be influenced by factors such as the ratio of aerial plant volume to root zone volume. ashs.orgashs.org

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are chemical treatment technologies that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic contaminants like this compound in water and air. kirj.eeresearcher.life These radicals can oxidize a wide range of organic compounds, often leading to their mineralization into carbon dioxide, water, and inorganic ions. kirj.ee

Various AOPs have been investigated for xylene degradation, including processes utilizing UV irradiation, ozone (O₃), hydrogen peroxide (H₂O₂), and Fenton's reagent. kirj.eeresearchgate.netconicet.gov.ar For instance, a two-step pilot plant unit combining UV irradiation with ozone in the first step and hydrogen peroxide in the second step was used to study the elimination of xylene from waste gases. researchgate.netconicet.gov.ar The main pathway for xylene elimination in the UV/O₃ process was found to be the reaction with hydroxyl radicals. researchgate.netconicet.gov.ar Xylene conversion efficiency in this process was influenced by initial xylene concentration and air flow rate. researchgate.netconicet.gov.ar

Research findings on the elimination of xylene from waste gases using a UV/O₃ and UV/H₂O₂ system highlight the effectiveness of AOPs:

Process StepTechnologyHighest Xylene Conversion (%)Initial Concentration (ppmv)Flow Rate (m³/h)
First StepUV/O₃955057
Second Step (Overall Unit)UV/O₃ + UV/H₂O₂4650100

Adsorption and Filtration Technologies for this compound Removal

Adsorption and filtration are physical separation techniques used to remove this compound from contaminated water or air by transferring the contaminants from the fluid phase to a solid adsorbent material or filter. Adsorption is particularly regarded as an effective method due to its ease of operation, high potential, and efficiency. irost.ir

Activated carbon is a commonly used adsorbent for removing volatile organic compounds (VOCs), including this compound, from air and water due to its high surface area and porous structure. irost.irnih.govbioline.org.br Various forms of activated carbon, such as granular or powdered activated carbon, can be employed. bioline.org.br Studies have shown that activated carbon filters can effectively remove this compound from contaminated streams. bioline.org.brnih.gov For example, activated carbon-impregnated cellulose (B213188) filters demonstrated excellent adsorption of m-xylene from indoor air. bioline.org.br

Other adsorbent materials are also being investigated. Silica (B1680970) gel has been explored for the removal and recovery of o-xylene from gas streams using vacuum swing adsorption (VSA). researchgate.net This process allows for the adsorption of o-xylene onto silica gel followed by desorption and recovery. researchgate.net

Factors influencing the efficiency of adsorption include the type of adsorbent, contaminant concentration, contact time, and temperature. irost.irresearchgate.net

Integrated Remediation Strategies for this compound in Multi-Phase Systems

Xylene contamination often occurs in multi-phase systems, involving soil, groundwater, and soil vapor. Effective remediation of such complex sites frequently requires the integration of multiple technologies to address the contaminants in each phase. Integrated strategies combine biological, chemical, and physical methods to achieve more comprehensive and efficient cleanup. fao.org

Multi-Phase Extraction (MPE) is an in-situ remediation technology that simultaneously extracts contaminants in the vapor phase, dissolved phase, and separate phase by applying a negative pressure to extraction wells. nicole.orgresearchgate.net MPE can be combined with other techniques, such as bioventing, which injects air to stimulate biodegradation in the unsaturated zone. eni.com This integrated approach can enhance the removal of volatile contaminants like this compound from both soil and groundwater. nicole.orgeni.com

Another example of an integrated approach is the combination of thermal treatment with bioremediation. Thermally enhanced bioremediation, as mentioned earlier, uses heat to increase the bioavailability and degradation rates of this compound by indigenous microorganisms. terratherm.com

Case studies of large-scale remediation projects for xylene contamination highlight the success of integrated strategies. For instance, a former production facility site with heavy xylene contamination in soil, soil vapor, and groundwater was successfully remediated using a combination of on-site and in-situ biological approaches, including biopiles for excavated soil and an in-situ biosparging system for residual soil and groundwater contamination. greensoilgroup.com This integrated biological approach achieved 99% degradation of the contamination. greensoilgroup.com

The selection of an integrated remediation strategy depends on the specific characteristics of the contaminated site, including the type and concentration of this compound, the geological and hydrogeological conditions, and the desired cleanup goals.

Advanced Applications and Derivatives Research of Xylenes

Xylenes as Feedstock for High-Performance Materials

Para-xylene stands out as a crucial feedstock for synthesizing monomers that are subsequently polymerized to yield high-performance materials, including polymers, fibers, and resins. patsnap.com Its symmetrical structure lends itself well to the production of linear polymers possessing desirable mechanical strength and thermal stability.

Production of Terephthalic Acid (PTA) and Dimethyl Terephthalate (B1205515) (DMT)

Terephthalic acid (PTA) and dimethyl terephthalate (DMT) represent key derivatives of para-xylene and serve as essential monomers in the manufacturing of polyesters. patsnap.comwikipedia.orgtaylorandfrancis.com

The primary industrial method for producing PTA involves the catalytic liquid-phase air oxidation of para-xylene. This process typically employs a catalyst system, frequently comprising cobalt and manganese acetates along with a bromide promoter, dissolved in acetic acid. wikipedia.orgepa.govscribd.comvalcogroup-valves.com The reaction is exothermic and conducted under elevated temperature and pressure conditions. epa.govscribd.com The crude terephthalic acid obtained undergoes purification steps, which may include crystallization and hydrogenation, to achieve the high level of purity necessary for its use in polyester (B1180765) synthesis. epa.govscribd.com

Dimethyl terephthalate (DMT) can be synthesized either through the esterification of purified terephthalic acid with methanol (B129727) or via a sequence of alternating oxidation and methyl-esterification reactions starting from para-xylene, with methyl para-toluate as an intermediate. wikipedia.orgtaylorandfrancis.comintratec.us The Witten-Katzschmann process is a widely adopted method for DMT production, encompassing the air oxidation of para-xylene and methyl para-toluate, followed by esterification with methanol and subsequent purification techniques such as distillation and crystallization. researchgate.net

ProductPrimary Xylene IsomerTypical Production ProcessCommon Catalysts/Solvents
Terephthalic Acid (PTA)Para-xyleneCatalytic liquid-phase air oxidation, PurificationCo-Mn-Br catalyst system, Acetic acid
Dimethyl Terephthalate (DMT)Para-xyleneOxidation and esterification, or Esterification of PTAVaries by process

Polyester Fibers and Resins Development

PTA and DMT are foundational monomers for the synthesis of various polyesters, including polyethylene (B3416737) terephthalate (PET), polytrimethylene terephthalate (PTT), and polybutylene terephthalate (PBT). wikipedia.org

PET, formed by the reaction of PTA or DMT with ethylene (B1197577) glycol, is a widely utilized polyester in the production of textile fibers, films, and bottles. patsnap.comwikipedia.org This is attributed to its advantageous mechanical properties, thermal stability, and resistance to chemicals. patsnap.comwikipedia.org The advancements in the development of polyester fibers and resins derived from xylene monomers have had a substantial impact across numerous industries, providing adaptable materials for a broad spectrum of uses.

Coatings for Automotive, Textiles, and Electronics Industries

Xylene isomers and their derivatives find application in the formulation of coatings used in the automotive, textile, and electronics sectors. naturvardsverket.sepatsnap.com Their effectiveness as components in paints and coatings is due to their solvency characteristics and evaporation rates. naturvardsverket.sealliancechemical.com While mixed this compound serve as solvents in these applications, specific derivatives contribute to the performance attributes of coatings utilized in areas such as automotive finishes, textile treatments, and protective layers for electronic components. naturvardsverket.sepatsnap.com

This compound in Specialty Chemical Synthesis

In addition to their role in producing high-volume monomers, xylene isomers are valuable precursors in the synthesis of a variety of specialty chemicals. naturvardsverket.sepatsnap.com

Benzoic Acid Production and Derivatives

Benzoic acid can be synthesized through the partial oxidation of either toluene (B28343) or xylene isomers. google.com Although toluene is a common starting material for benzoic acid, this compound can also be oxidized to yield benzoic acid or its methyl-substituted isomers. google.comsciencemadness.org The oxidation of xylene isomers using an oxygen-containing gas can produce benzoic acid and corresponding methylbenzoic acid isomers under specific reaction conditions and in the presence of appropriate catalysts. google.com

Isophthalic Acid Production

Isophthalic acid, an isomer of terephthalic acid, is primarily manufactured through the liquid-phase oxidation of meta-xylene. intratec.usintratec.us Similar to the production of PTA, this process typically involves oxidation with air in the presence of a catalyst system, often containing cobalt and manganese, and a solvent such as acetic acid. intratec.usgoogle.comgoogle.com Isophthalic acid is utilized in the production of unsaturated polyester resins, coatings, and as a modifier for PET, where it contributes to enhanced properties like increased rigidity and thermal stability. intratec.usfishersci.pt

Novel Applications in Pharmaceutical and Agrochemical Industries

Xylene isomers and their derivatives serve as crucial intermediates and components in the synthesis and formulation of various pharmaceutical and agrochemical products. Their utility stems from their solvent properties and their reactive nature, allowing for their incorporation into complex molecular structures.

In the pharmaceutical industry, this compound are employed as chemical intermediates in the synthesis of various drugs and vitamins. Ortho-xylene, meta-xylene, and para-xylene have all been identified as intermediates in pharmaceutical synthesis. fishersci.nofishersci.fiwikidata.orgfishersci.ca Beyond synthesis, xylene plays a role in pharmaceutical and medical applications, notably in histology and pathology laboratories. It is widely used as a clearing agent in tissue sample preparation, a critical step that makes tissues transparent for microscopic examination. fishersci.cawikipedia.org Xylene's solvent properties are also leveraged in the formulation of certain medications and in sterilization processes. wikipedia.org In dentistry, xylene can be utilized to dissolve gutta percha, a material commonly used in root canal treatments. wikipedia.org

The agrochemical industry also utilizes this compound and their derivatives, primarily in the production of insecticides and herbicides. fishersci.nofishersci.fiwikidata.orgfishersci.cawikipedia.org Xylene isomers are used as chemical intermediates in the synthesis of these protective agents. fishersci.nofishersci.fiwikidata.orgfishersci.ca Furthermore, xylene is employed as an inert ingredient in the formulation of agricultural and residential pesticide products. fishersci.cathegoodscentscompany.com Research is actively exploring the potential of specific xylene derivatives in agrochemical applications. For instance, 4-nitro-o-xylene is a key raw material in the production of Vitamin B2 and is also used in the synthesis of certain agrochemicals. fishersci.cafishersci.ca Companies are investing in research and development to discover novel applications for compounds like 4-nitro-o-xylene in agrochemicals and are developing innovative formulations aimed at enhancing crop protection and agricultural productivity. fishersci.ca While traditional aromatic solvents like xylene have been used in emulsifier concentrate formulations for pesticides and herbicides, there is a growing trend towards exploring alternative solvents due to concerns about phytotoxicity and environmental impact. fishersci.ca

In laboratory settings, xylene is a common solvent used in various analytical procedures and sample preparations, including chromatography and microscopy. fishersci.cawikipedia.org It is also used to remove paraffin (B1166041) from microscope slides before staining. fishersci.ca

Emerging Trends in this compound Derivatives Research

Research into xylene derivatives is continuously evolving, driven by the need for improved efficiency, sustainability, and the development of high-performance materials and specialty chemicals. Several key trends are shaping the landscape of xylene derivatives research.

A significant trend is the increasing emphasis on sustainability throughout the chemical industry, which is prompting research into more energy-efficient production processes for this compound and their derivatives. wikipedia.orgfishersci.atwikipedia.orgfishersci.se This includes the exploration of alternative feedstocks, such as bio-based sources, for the production of p-xylene (B151628), aligning with growing environmental consciousness and regulatory pressures. wikipedia.orgfishersci.atfishersci.se The concept of a circular economy is also gaining traction, particularly concerning p-xylene derivatives like terephthalic acid, which are essential for producing polyester. The increasing demand for recycled polyester is driving research into closed-loop solutions for these materials. wikipedia.orgfishersci.atfishersci.se

Innovation in catalyst development is another crucial area of research aimed at improving the selectivity and purity of xylene production and the synthesis of its derivatives. Advanced catalysts, such as hierarchically porous ZSM-5 catalysts and Rhenium-containing catalysts, are being developed to enhance reaction efficiency and minimize unwanted by-products. wikipedia.org Process intensification techniques, such as reactive distillation, are also being explored to integrate reaction and separation steps, leading to more efficient xylene isomerization processes. wikipedia.org

The development of new applications for specialized xylene derivatives in high-performance materials and specialty chemicals is a key driver of innovation. fishersci.at This includes the continuous innovation in sectors like the automotive and electronics industries, where there is a growing demand for advanced polyesters and resins derived from p-xylene derivatives like isophthalic acid and terephthalic acid. wikipedia.org

Emerging research is also focused on exploring novel synthetic routes and applications. This includes investigating novel short processes for p-xylene production through the selectivity intensification of toluene methylation with methanol, which aims to reduce energy consumption associated with isomer separation. fishersci.semims.com Photocatalytic oxidation of p-xylene to terephthalic acid is another area of ongoing research, presenting a potentially more environmentally friendly route, although challenges related to catalyst stability and cost-effectiveness are still being addressed. mims.com The potential of xylene derivatives as intermediates in various fields, including pharmaceuticals, agrochemicals, and polymer components, continues to be explored. fishersci.ca Furthermore, research is being conducted into greener techniques for synthesizing this compound from biomass feedstocks and the application of this compound in the production of nanomaterials like carbon nanotubes. sigmaaldrich.com

The expansion of the market for p-xylene derivatives in emerging economies, particularly in Asia and Africa, is also influencing research and development efforts as manufacturers seek to meet increasing demand and explore new opportunities in these regions. wikipedia.org.

Future Research Directions and Unresolved Challenges in Xylenes Studies

Elucidating Complex Mechanisms of Xylenes Toxicity

Despite existing research, the intricate mechanisms by which this compound exert toxic effects are not yet fully understood. Future research needs to delve deeper into the molecular and cellular pathways involved in this compound toxicity. Studies have indicated that as future investigations identify the underlying mechanisms of this compound' toxic effects, additional methods for combating these effects at the molecular level may be developed. nih.govcdc.gov Research is needed to clarify uncertainties regarding the toxicological effects of technical xylene exposure on the female reproductive system, both morphologically and functionally, using improved study designs and methodologies. researchgate.net There is also a need for more data on the neurological effects of this compound in laboratory animals to help understand the neurotoxic effects produced by this compound. cdc.govepa.gov Further studies attempting to elucidate the mechanism of action of this compound on the nervous system would be helpful. epa.gov While some studies have explored the interaction of xylene with other compounds, such as alcohol, which can inhibit xylene metabolism, further research is needed to understand how other factors, including exercise, environmental conditions, and pathological predispositions, contribute to this compound metabolism and its effects. mdpi.com Additionally, research into potential sex/genetic factors controlling xylene metabolism in humans could be useful. cdc.gov

Long-Term Epidemiological Studies on this compound-Specific Health Effects

A critical gap in the current understanding of this compound' health impact is the limited availability of long-term controlled human studies or epidemiological studies focusing solely on this compound exposure. nepc.gov.au Much of the information on human health effects comes from case reports and occupational studies where individuals were exposed to mixtures of chemicals, making it difficult to isolate the specific effects of this compound. epa.govnepc.gov.aucdc.govcdc.govcdc.gov There is no definitive evidence for carcinogenic effects of xylene in humans, and epidemiological studies investigating associations with specific cancers have reported either no cases or a limited number of cases with concurrent exposure to multiple solvents. cdc.gov While suggestive evidence links acute and chronic inhalation exposure to xylene or solvent mixtures containing xylene with neurological effects, many studies are difficult to evaluate due to poorly characterized exposure conditions or co-exposure to other chemicals. nepc.gov.au More experimental research is needed in regions with high exposure to xylene to collect more evidence about health hazards. d-nb.info Long-term exposure to low concentrations of xylene has not been well studied in animals. epa.govcdc.gov Limited epidemiological studies and no human dosimetry studies on any of the this compound have been conducted. epa.gov

Development of Predictive Models for this compound Environmental Fate and Ecotoxicity

Predicting the environmental fate and ecotoxicity of this compound is crucial for risk assessment and environmental protection. Future research should focus on developing and refining predictive models. Quantitative Structure-Activity Relationship (QSAR) models are being developed and used to predict the fate and effects of chemicals in the environment based on their structure and physicochemical parameters. ecetoc.orgacs.org These models can be useful for assessing chemicals early in development, even before synthesis. ecetoc.org Studies have explored the development of toxicity extrapolation models for BTEX compounds (benzene, toluene (B28343), ethylbenzene (B125841), and this compound), showing good linear correlation for most paired BTEX compounds, although the correlation between benzene (B151609) and xylene was not strong due to insufficient data. nih.gov Further research is needed to improve the accuracy and applicability of these models for this compound across various environmental compartments and species. Predictive models for ecotoxicity using soil chemical parameters have also been developed. oup.com The fate of xylene spilled into soil, including evaporation and adsorption onto soil minerals, has been investigated using models like the pseudo-second-order kinetic model and Langmuir model to describe adsorption. researchgate.net Modeling simulations predict that most this compound released into the environment should be present in the atmosphere, where they are degraded by reaction with hydroxyl radicals. canada.caalberta.ca

Innovation in Sustainable this compound Production and Utilization

The conventional production of this compound relies heavily on fossil fuels. researchgate.net Future research is focused on developing sustainable and renewable routes for this compound production. One promising area is the conversion of biomass-derived feedstocks. researchgate.netupnjatim.ac.idacs.org For example, research explores converting renewable isobutanol to para-xylene, although the current process may not be economically competitive without a significant premium. researchgate.net Another sustainable route involves producing o-xylene (B151617) from biomass-derived pinacol (B44631) and acrolein through a two-step process. Renewable p-xylene (B151628) production from crude bioglycerol using catalytic conversion is also being investigated, yielding a liquid stock with a high percentage of xylene isomers. acs.org Challenges remain in terms of cost, catalyst stability, and energy requirements for bio-based this compound production, necessitating further research into catalyst durability and regeneration methods. upnjatim.ac.id Innovation in sustainable utilization includes exploring the use of bio-based p-xylene for producing sustainable and biodegradable polymers, potentially replacing fossil fuel-derived materials in various applications. mpg.de

Research into Novel Bioremediation and Advanced Treatment Methods

Addressing this compound contamination in the environment requires the development of novel and effective remediation and treatment methods. Bioremediation, utilizing microorganisms to degrade pollutants, is considered a more environmentally friendly approach than physicochemical treatments. nih.govrsc.org Research is focused on isolating and characterizing bacterial strains capable of degrading this compound, including novel strains like Zoogloearesiniphila HJ1 which can effectively degrade o-xylene. gnest.org However, limitations exist with slow growth and biodegradation rates of some microorganisms under natural conditions, prompting research into optimizing conditions and identifying key metabolites. gnest.org Novel approaches include using cold-adapted enzymes (psychrozymes) for biodegrading p-xylene in cold climates. researchgate.netnih.gov Advanced oxidation processes (AOPs), such as UV irradiation combined with ozone or hydrogen peroxide, are being explored for the elimination of this compound from waste gases and produced water. researchgate.netresearchgate.netmdpi.com While promising, further studies are necessary to optimize these technologies, address potential drawbacks like costly chemicals and secondary product formation, and ensure their long-term sustainability and performance. researchgate.netresearchgate.netmdpi.com Granular activated charcoal is an approved method for removing this compound from drinking water. epicwaterfilters.com

Q & A

Q. What methodological approaches are commonly employed to separate xylene isomers in laboratory settings?

Separation of xylene isomers (ortho-, meta-, para-) typically involves advanced techniques such as pervaporation using polyvinyl alcohol (PVA) membranes and selective chemical interactions. For instance, adding carbon tetrabromide (CBr₄) to feed mixtures enhances ortho-xylene selectivity by forming complexes with para-xylene, allowing preferential permeation of ortho-xylene . Gas chromatography with specialized columns or ionic liquids (e.g., BMIMPF₆) can also achieve high-purity separation by leveraging differences in isomer volatility and solubility .

Q. How can researchers detect and quantify xylenes in environmental or biological samples?

Detection methods include gas chromatography-mass spectrometry (GC-MS) for atmospheric studies, where this compound correlate with tracers like ethylbenzene and n-heptane . For aqueous samples, taste thresholds (0.53–1.8 ppm) and odor detection (0.08–3.7 ppm in air) provide preliminary screening, but quantification requires techniques like metabolomics (e.g., plasma metabolomics to study benzene/xylene interactions) or high-performance liquid chromatography (HPLC) .

Q. What are the critical considerations when designing acute toxicity studies for this compound?

Key factors include:

  • Exposure routes : Inhalation studies dominate due to this compound' volatility, but oral and dermal routes require careful dose calibration to account for metabolic saturation .
  • Endpoints : Prioritize neurobehavioral assessments (e.g., motor function, neurotransmitter levels) and hepatic enzyme activity (e.g., CYP2B1 induction) .
  • Controls : Use sham-exposed cohorts to isolate xylene-specific effects from solvent interactions .

Advanced Research Questions

Q. How can contradictions in neurotoxicity data from inhalation vs. oral exposure studies be resolved?

Discrepancies arise from metabolic differences: inhalation bypasses first-pass hepatic metabolism, leading to higher systemic xylene concentrations. To reconcile results:

  • Conduct parallel studies comparing exposure routes while controlling for dose equivalence.
  • Use toxicokinetic modeling to identify saturation thresholds for oral metabolism .
  • Incorporate biomarkers like urinary methylhippuric acid to validate internal exposure levels .

Q. What experimental designs are recommended to address gaps in developmental neurotoxicity data for this compound?

The U.S. EPA highlights a lack of multigenerational and developmental neurotoxicity studies. Proposed approaches:

  • In utero exposure models : Expose pregnant rodents to this compound at subchronic levels (e.g., 100–500 ppm) and assess offspring for neurodevelopmental delays, synaptic protein expression, and hormonal disruptions (e.g., progesterone/estradiol levels) .
  • Cross-species comparisons : Use zebrafish embryos to study teratogenic effects and mechanistic pathways (e.g., lipid membrane disruption) .

Q. How can kinetic modeling improve the understanding of xylene oxidation mechanisms?

Shock tube experiments (1330–1800 K) reveal that xylene isomers exhibit similar ignition delays at high temperatures, but differ in low-temperature reactivity. Advanced models should:

  • Integrate flux analysis to identify dominant pathways (e.g., methylbenzaldehyde formation).
  • Validate against plug-flow reactor data (1155 K) to capture isomer-specific reactivity differences .
  • Incorporate quantum mechanical calculations for intermediate species stability .

Q. What strategies enhance the accuracy of pervaporation models for xylene isomer separation?

The resistances-in-series model effectively predicts membrane performance by quantifying transport resistances across feed, membrane, and permeate layers. Key refinements include:

  • Parameterizing temperature and pressure effects on sorption/diffusion coefficients.
  • Validating with experimental data on CBr₄-xylene interactions to optimize selectivity .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting carcinogenicity classifications for this compound?

  • IARC : Classifies this compound as Group 3 (not classifiable for human carcinogenicity) due to inadequate animal/human data .
  • U.S. EPA : Notes insufficient evidence but emphasizes neurotoxicity as a critical endpoint . Recommendation : Prioritize chronic bioassays with genetically sensitive models (e.g., p53-deficient mice) and epidemiological studies in occupationally exposed populations .

Q. Why do some studies report hepatic enzyme induction while others show no significant effects?

Variability stems from:

  • Dose-dependent responses : CYP2B1 induction occurs at moderate doses (e.g., 200 ppm inhalation), but higher doses may suppress activity due to hepatocyte damage .
  • Exposure duration : Subchronic studies (90 days) more reliably capture enzymatic changes than acute exposures .

Methodological Resources

Q. Where can researchers access authoritative toxicological and physicochemical data for this compound?

Key sources include:

  • U.S. EPA IRIS : Detailed toxicological reviews and risk assessment frameworks .
  • IARC Monographs : Carcinogenicity evaluations and mechanistic data .
  • NIOSH/NLM Databases : Safety guidelines, metabolomics protocols, and environmental monitoring methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.